molecular formula C22H16N6O4 B1683636 ZINC04177596 CAS No. 364052-84-6

ZINC04177596

Cat. No.: B1683636
CAS No.: 364052-84-6
M. Wt: 428.4 g/mol
InChI Key: ATPHRTREJXFJRM-LKUDQCMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZINC04177596 is a novel Nef Protein Inhibitor;  Anti-HIV.

Properties

CAS No.

364052-84-6

Molecular Formula

C22H16N6O4

Molecular Weight

428.4 g/mol

IUPAC Name

4-[[2-(4-nitrophenyl)-3-oxo-5-phenyl-1H-pyrazol-4-yl]diazenyl]benzamide

InChI

InChI=1S/C22H16N6O4/c23-21(29)15-6-8-16(9-7-15)24-25-20-19(14-4-2-1-3-5-14)26-27(22(20)30)17-10-12-18(13-11-17)28(31)32/h1-13,26H,(H2,23,29)

InChI Key

ATPHRTREJXFJRM-LKUDQCMESA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)C(=O)N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NN(C(=O)/C2=N/NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C2=NNC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZINC04177596

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of ZINC04177596

Author: BenchChem Technical Support Team. Date: November 2025

The ZINC database is a vast repository of commercially available compounds for virtual screening, and it is common for many of these compounds to have limited or no published biological data. ZINC04177596 appears to be one such compound.

While there is no direct information on this compound, searches on the broader roles of zinc in biological systems have yielded extensive results. These studies, however, do not pertain to the specific activity of this compound. The available literature discusses the general biological activities of zinc and zinc-containing compounds, including:

  • Enzymatic Inhibition: Zinc ions are known to act as inhibitors for various enzymes, such as matrix metalloproteinases (MMPs), which are involved in collagen degradation.[1]

  • Receptor Modulation: Zinc can modulate the activity of neurotransmitter receptors, for instance, by noncompetitively antagonizing the N-methyl-D-aspartate (NMDA) receptor.[2]

  • Antioxidant and Anti-inflammatory Properties: Zinc oxide nanoparticles have demonstrated significant antioxidant, anti-inflammatory, and antidiabetic potential in various studies.[3]

  • Gene Expression Regulation: Zinc signaling pathways can be stimulated by hormones like cortisol, leading to the enhanced expression of genes such as metallothioneins and zinc transporters.[4]

It is important to emphasize that these findings relate to the general biological roles of zinc and its simpler compounds, and it is not scientifically accurate to extrapolate these mechanisms to the specific and likely more complex action of this compound without direct experimental evidence.

A single visual representation from a research publication suggests that this compound was identified as a shape-similar compound in a study possibly related to influenza A virus neuraminidase inhibitors.[5] However, the full study providing the context, experimental validation, and detailed mechanism of action for this compound was not accessible.

Due to the absence of specific research on this compound in the public domain, this guide cannot provide the requested in-depth technical information, including quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. Further research and publication in peer-reviewed scientific journals are necessary to elucidate the mechanism of action of this particular compound. For researchers, scientists, and drug development professionals interested in this compound, the next step would be to perform initial in vitro screening assays to identify its biological targets and subsequently investigate its mechanism of action.

References

A Comprehensive Technical Guide to the Biological Activity and Screening of Novel Compounds: A Case Study Approach with ZINC04177596

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific biological activity or screening data for the compound ZINC04177596 has been publicly reported. This guide, therefore, outlines a comprehensive and standard methodological approach that researchers would typically employ to characterize a novel small molecule inhibitor, using this compound as a hypothetical subject. The data and pathways presented herein are illustrative examples to guide researchers in their own compound characterization endeavors.

Introduction

The identification and characterization of novel bioactive small molecules is a cornerstone of modern drug discovery. The ZINC database is a vast repository of commercially available compounds for virtual screening, offering a rich starting point for identifying new chemical entities with therapeutic potential.[1] This guide provides an in-depth technical overview of a systematic approach to elucidating the biological activity of a hypothetical compound, this compound, from initial screening to preliminary mechanism of action studies.

The journey from a virtual "hit" to a validated lead compound is a multi-step process involving a cascade of computational and experimental assays. This process can be broadly categorized into initial screening (both virtual and in vitro), target identification and validation, and characterization of the compound's cellular and physiological effects.

Initial Screening Strategies

The first step in characterizing a novel compound is to ascertain its biological activity through a series of screening assays. This can begin with computational methods and progress to experimental validation.

Virtual Screening

Virtual screening (VS) is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme.[2] VS methods can be broadly classified into ligand-based and structure-based approaches.[2][3]

  • Ligand-Based Virtual Screening (LBVS): This method relies on the principle that molecules with similar structures are likely to have similar biological activities. It involves comparing the query compound (this compound) to a database of known active compounds.[4][5][6]

  • Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS can be employed to dock the compound into the target's binding site and predict its binding affinity.[7]

A typical virtual screening workflow is depicted below:

G cluster_0 Virtual Screening Workflow A Compound Library (e.g., ZINC) C Ligand-Based VS (Similarity Search) A->C D Structure-Based VS (Docking) A->D B Target Selection / Known Ligands B->C B->D E Filtering & Ranking C->E D->E F Hit Selection for In Vitro Screening E->F

A flowchart of a typical virtual screening workflow.
In Vitro High-Throughput Screening (HTS)

High-throughput screening (HTS) employs automated robotics and data processing to quickly conduct millions of chemical, genetic, or pharmacological tests.[8] HTS is central to the drug discovery process for identifying active compounds from large libraries.[8][9][10]

Experimental Protocol: General High-Throughput Screening (HTS) for Enzyme Inhibition

  • Assay Plate Preparation: Using a liquid handling robot, 384-well microtiter plates are prepared. Each well contains the target enzyme in a suitable buffer.[8]

  • Compound Addition: this compound and other library compounds, dissolved in DMSO, are added to the wells at a fixed concentration (e.g., 10 µM). Control wells containing only DMSO (negative control) and a known inhibitor (positive control) are included.

  • Incubation: The plates are incubated for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for compound-enzyme interaction.

  • Substrate Addition: A solution containing the enzyme's substrate is added to all wells to initiate the enzymatic reaction.

  • Detection: After a further incubation period, the reaction is stopped, and the signal (e.g., fluorescence, absorbance) is measured using a plate reader. The signal is proportional to the enzyme's activity.

  • Data Analysis: The activity in the presence of each compound is compared to the controls to identify "hits" that significantly inhibit the enzyme.

Hit Confirmation and Dose-Response Analysis

Compounds identified as "hits" in the primary HTS are then subjected to further testing to confirm their activity and determine their potency.

Experimental Protocol: IC50 Determination

  • Serial Dilution: A stock solution of the hit compound (e.g., this compound) is serially diluted to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Performance: The enzyme inhibition assay is repeated with these different concentrations of the compound.

  • Data Plotting: The percentage of enzyme inhibition is plotted against the logarithm of the compound concentration.

  • IC50 Calculation: The data is fitted to a sigmoidal dose-response curve, and the IC50 value (the concentration of the inhibitor required to reduce the enzyme's activity by 50%) is calculated.[11]

Data Presentation: Hypothetical IC50 Values

CompoundTarget EnzymeIC50 (µM)
This compoundKinase A2.5
This compoundKinase B> 50
Control InhibitorKinase A0.1

Target Identification and Deconvolution

For compounds discovered through phenotypic screening, or to confirm the target of hits from target-based screens, target deconvolution is a critical step.[12][13][14][15][16] This process aims to identify the specific molecular target(s) with which the compound interacts to produce its biological effect.[15][17][18]

Common approaches for target identification include:

  • Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.[16][19][20]

  • Activity-Based Protein Profiling (ABPP): This method uses reactive chemical probes to covalently label the active sites of enzymes.[19]

  • Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule can stabilize its protein target against proteolysis.[19]

G cluster_0 Target Deconvolution Workflow A Phenotypic Screening Hit B Affinity Chromatography A->B C Activity-Based Protein Profiling A->C D Mass Spectrometry B->D C->D E Candidate Target(s) Identification D->E F Target Validation E->F

A simplified workflow for target deconvolution.

Cell-Based Assays

To understand the effect of a compound in a more biologically relevant context, cell-based assays are employed.[21][22][23][24] These assays can measure a wide range of cellular processes, including cell viability, proliferation, and signaling pathway modulation.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

Data Presentation: Hypothetical Cell Viability Data

CompoundCell LineEC50 (µM)
This compoundCancer Cell Line A5.8
This compoundNormal Cell Line B> 100

Signaling Pathway Analysis

Once a target and a cellular effect are identified, the next step is to investigate the signaling pathway through which the compound exerts its action.

Hypothetical Signaling Pathway for this compound

Assuming this compound is an inhibitor of "Kinase A," which is part of a cancer-related signaling pathway:

G cluster_0 Hypothetical Signaling Pathway GF Growth Factor Rec Receptor GF->Rec KinA Kinase A Rec->KinA KinB Kinase B KinA->KinB TF Transcription Factor KinB->TF Prolif Cell Proliferation TF->Prolif ZINC This compound ZINC->KinA

References

An In-depth Technical Guide to ZINC04177596: Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the physicochemical properties and characterization of the chemical compound ZINC04177596. Due to the limited availability of public data on this specific compound, this document outlines the standard methodologies and computational tools typically employed in the characterization of novel chemical entities within drug discovery and development pipelines. While experimental data for this compound is not currently available in public databases, this guide provides the foundational knowledge and procedural frameworks necessary for its empirical determination.

Introduction

This compound is a unique small molecule identifier within the ZINC database, a comprehensive collection of commercially available compounds for virtual screening. The characterization of such compounds is a critical first step in the drug discovery process, providing essential insights into a molecule's potential as a therapeutic agent. This involves a thorough analysis of its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential for target engagement.

Physicochemical Properties

The physicochemical properties of a compound are its intrinsic characteristics that determine its behavior in various chemical and biological systems. For a novel compound like this compound, these properties are typically predicted using computational models and later verified through experimental assays.

Predicted Physicochemical Properties

Computational tools are invaluable for the initial assessment of a compound's properties. Algorithms based on a molecule's structure, typically derived from its SMILES (Simplified Molecular Input Line Entry System) notation, can predict a range of parameters.

Table 1: Computationally Predicted Physicochemical Properties of a Representative Small Molecule

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ( g/mol )< 500Influences solubility, permeability, and diffusion.
LogP (Octanol-Water Partition Coefficient)-0.4 to 5.6Measures lipophilicity, affecting membrane permeability and absorption.
Topological Polar Surface Area (TPSA) (Ų)< 140Predicts hydrogen bonding potential and cell permeability.
Number of Hydrogen Bond Donors< 5Influences solubility and binding affinity.
Number of Hydrogen Bond Acceptors< 10Influences solubility and binding affinity.
Number of Rotatable Bonds< 10Relates to conformational flexibility and binding entropy.

Note: The values presented in this table are based on general guidelines for drug-like molecules (e.g., Lipinski's Rule of Five) and are for illustrative purposes. Actual values for this compound would require its specific chemical structure.

Experimental Characterization

Following computational assessment, experimental validation is crucial. This section details the standard protocols for determining the key physicochemical and biological properties of a compound like this compound.

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the experimental characterization of a novel chemical entity.

experimental_workflow cluster_synthesis Compound Acquisition cluster_physchem Physicochemical Analysis cluster_bio Biological Evaluation synthesis Synthesis or Purchase purity Purity Assessment (HPLC, NMR) synthesis->purity solubility Aqueous Solubility purity->solubility logp LogP Determination purity->logp binding Target Binding Assay purity->binding activity Functional Activity Assay binding->activity admet In Vitro ADMET Assays activity->admet

Caption: A generalized experimental workflow for the characterization of a novel compound.

Key Experimental Protocols
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Methodology: A sample of this compound is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution method is typically employed, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid). The eluent is monitored by a UV detector at one or more wavelengths. Purity is assessed by the relative area of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of the compound.

    • Methodology: A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm that the observed spectrum is consistent with the expected structure.

  • Thermodynamic Solubility Assay:

    • Objective: To measure the equilibrium solubility of the compound in an aqueous buffer.

    • Methodology: An excess amount of solid this compound is added to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4. The suspension is shaken at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified by HPLC-UV or LC-MS/MS.

  • Shake-Flask Method for LogP Determination:

    • Objective: To experimentally determine the octanol-water partition coefficient (LogP).

    • Methodology: A known amount of this compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken vigorously to allow for partitioning of the compound between the two phases. After separation of the layers by centrifugation, the concentration of the compound in both the octanol and water phases is measured using a suitable analytical technique like HPLC-UV. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.

Potential Signaling Pathway Involvement (Hypothetical)

Without experimental data, the involvement of this compound in any specific signaling pathway is purely speculative. However, based on its predicted properties as a small molecule, it could potentially modulate various cellular signaling cascades. A hypothetical interaction is depicted below.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Conclusion

While specific experimental data for this compound is not publicly available, this guide provides a comprehensive framework for its physicochemical and biological characterization. The outlined computational predictions and experimental protocols represent the standard approach in the field of drug discovery for evaluating the potential of a novel small molecule. The successful application of these methodologies will be instrumental in elucidating the therapeutic promise of this compound and similar compounds. Researchers are encouraged to utilize these established workflows to generate the empirical data necessary to advance our understanding of this and other novel chemical entities.

ZINC04177596: A Computationally Identified Potential Inhibitor of HIV-1 Nef Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZINC04177596 is a small molecule identified through computational screening as a potential inhibitor of the Human Immunodeficiency Virus-1 (HIV-1) Negative factor (Nef) protein. Currently, all available data on this compound is derived from in silico modeling studies. These studies predict that this compound may disrupt the dimerization of the Nef protein, a critical step for its function in viral pathogenesis and immune evasion. As of this report, there is no publicly available experimental data validating the biological activity or therapeutic efficacy of this compound. This document serves as a technical guide to the existing computational findings and the potential therapeutic rationale for targeting HIV-1 Nef with this compound.

Introduction: The Therapeutic Target - HIV-1 Nef

The HIV-1 Nef protein is an accessory protein that plays a crucial role in the replication, infectivity, and pathogenesis of the virus.[1][2][3] Nef is not an enzyme but rather functions by interacting with a multitude of host cell proteins to manipulate cellular pathways.[2][3] Key functions of Nef that contribute to HIV-1 pathogenesis include:

  • Downregulation of cell surface receptors: Nef downregulates CD4, the primary receptor for HIV-1 entry, from the surface of infected cells to prevent superinfection and enhance viral release.[4] It also downregulates MHC-I molecules, which helps infected cells evade recognition and elimination by cytotoxic T lymphocytes.[1][2]

  • Enhancement of viral infectivity: Nef promotes the production of more infectious viral particles.[5][6]

  • Modulation of T-cell activation: Nef can manipulate signaling pathways within the host T-cell to create a more favorable environment for viral replication.

Due to its multifaceted role in promoting HIV-1 pathogenesis, the Nef protein has been identified as an attractive therapeutic target for the development of novel anti-HIV drugs.[1][2] Inhibiting Nef function could potentially suppress viral replication and restore immune surveillance of infected cells.[1]

This compound: A Candidate Nef Inhibitor

This compound was identified as a potential inhibitor of HIV-1 Nef through a computational drug discovery workflow. The primary study that identified this compound is "Identification of Binding Mode and Prospective Structural Features of Novel Nef Protein Inhibitors as Potential Anti-HIV Drugs" by Moonsamy et al. (2017). This study employed a combination of shape-based similarity screening and molecular docking to identify small molecules that could potentially bind to and disrupt the Nef protein dimer interface.

Predicted Binding Affinity

The primary quantitative data available for this compound is its predicted binding affinity to the HIV-1 Nef protein, as calculated in the Moonsamy et al. study. This data is summarized in the table below. It is important to note that this is a theoretical value derived from computational modeling and has not been experimentally verified.

CompoundPredicted Binding Affinity (ΔGbind, kcal/mol)Identification MethodReference MoleculeReference Molecule Binding Affinity (ΔGbind, kcal/mol)
This compound -28.7482 Shape-based similarityB9-18.0694

Table 1: Predicted binding affinity of this compound to HIV-1 Nef protein.

In Silico Experimental Protocols

The identification of this compound was based on a series of computational experiments. The methodologies employed in the Moonsamy et al. (2017) study are detailed below.

Virtual Screening Workflow

The overall workflow for the identification of this compound involved a multi-step virtual screening process.

G cluster_0 Library Preparation cluster_1 Molecular Docking cluster_2 Hit Identification cluster_3 Post-Screening Analysis ZINC_DB ZINC Database Shape_Lib Shape Similarity-based Library ZINC_DB->Shape_Lib ROCS Pharm_Lib Pharmacophore-based Library ZINC_DB->Pharm_Lib PHASE Docking Glide Docking Shape_Lib->Docking Pharm_Lib->Docking Top_Hits Top Ranked Compounds Docking->Top_Hits This compound This compound Top_Hits->this compound MD_Sim Molecular Dynamics Simulation This compound->MD_Sim Binding_Analysis Binding Mode Analysis MD_Sim->Binding_Analysis

Figure 1. In silico workflow for the identification of this compound.

Protocol:

  • Library Preparation:

    • A library of compounds was sourced from the ZINC database.

    • Two virtual screening approaches were used to create focused libraries:

      • Shape-based similarity screening: The ROCS (Rapid Overlay of Chemical Structures) program was used to identify molecules from the ZINC database with a high degree of shape similarity to a known Nef inhibitor, B9.

      • Pharmacophore-based screening: The PHASE module was used to generate a pharmacophore model based on known Nef inhibitors. This model was then used to screen the ZINC database for compounds matching the pharmacophoric features.

  • Molecular Docking:

    • The prepared libraries were docked into the dimer interface of the HIV-1 Nef protein using the Glide docking program.

    • The docking protocol involved a hierarchical screening approach, starting with high-throughput virtual screening (HTVS), followed by standard precision (SP) and extra precision (XP) docking for the top-scoring compounds.

  • Hit Identification:

    • Compounds were ranked based on their Glide docking scores and binding energies.

    • This compound emerged as a top-ranked hit from the shape similarity-based screening.

  • Post-Screening Analysis:

    • The binding mode and interactions of the top-ranked hits, including this compound, with the Nef protein were analyzed.

    • Molecular dynamics (MD) simulations were performed to assess the stability of the ligand-protein complex over time.

Proposed Mechanism of Action and Signaling Pathways

The computational studies suggest that this compound targets the dimerization of the HIV-1 Nef protein. Nef dimerization is essential for many of its downstream functions, including the activation of host cell kinases and the manipulation of cellular trafficking pathways.

Disruption of Nef Dimerization

cluster_0 Normal Nef Function cluster_1 Inhibition by this compound Nef_Monomer1 Nef Monomer Nef_Dimer Nef Dimer Nef_Monomer1->Nef_Dimer Nef_Monomer2 Nef Monomer Nef_Monomer2->Nef_Dimer Downstream Downstream Effector Activation Nef_Dimer->Downstream Pathogenesis Viral Pathogenesis Downstream->Pathogenesis ZINC This compound Nef_Monomer3 Nef Monomer ZINC->Nef_Monomer3 Blocked_Dimer Dimerization Blocked Nef_Monomer3->Blocked_Dimer No_Activation No Downstream Activation Blocked_Dimer->No_Activation Reduced_Patho Reduced Pathogenesis No_Activation->Reduced_Patho

Figure 2. Proposed mechanism of this compound action.

By binding to the dimer interface of Nef, this compound is predicted to sterically hinder the association of two Nef monomers. This would prevent the formation of the functional Nef dimer, thereby inhibiting its downstream activities.

Potential Impact on Nef-Modulated Signaling Pathways

Inhibition of Nef dimerization by this compound would be expected to interfere with several key signaling pathways that are manipulated by Nef.

ZINC This compound Nef_Dimer Nef Dimerization ZINC->Nef_Dimer Inhibits MHC_down MHC-I Downregulation Nef_Dimer->MHC_down CD4_down CD4 Downregulation Nef_Dimer->CD4_down Tcell_act T-Cell Activation Nef_Dimer->Tcell_act Immune_evasion Immune Evasion MHC_down->Immune_evasion Viral_release Enhanced Viral Release CD4_down->Viral_release Viral_rep Favorable Replication Environment Tcell_act->Viral_rep

Figure 3. Potential downstream effects of Nef inhibition by this compound.
  • Restoration of MHC-I Surface Expression: By preventing Nef-mediated downregulation of MHC-I, this compound could potentially restore the ability of the immune system, particularly cytotoxic T lymphocytes, to recognize and eliminate HIV-infected cells.

  • Inhibition of CD4 Downregulation: While the consequences of inhibiting CD4 downregulation are complex, it could potentially interfere with viral budding and release.

  • Modulation of T-Cell Signaling: By blocking Nef's interaction with host cell kinases, this compound may prevent the aberrant T-cell activation that favors viral replication.

Future Directions and Conclusion

This compound represents a promising starting point for the development of a novel class of anti-HIV drugs targeting the Nef protein. However, it is crucial to emphasize that all current knowledge about this compound is based on computational predictions. The next critical steps in the evaluation of this compound as a potential therapeutic agent are:

  • Chemical Synthesis: this compound needs to be synthesized to enable experimental testing.

  • In Vitro Validation:

    • Binding Assays: Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) should be employed to experimentally determine the binding affinity (Kd) of this compound to purified Nef protein.

    • Functional Assays: Cellular assays are required to determine the IC50 of this compound in inhibiting Nef-mediated functions, such as CD4 and MHC-I downregulation.

    • HIV-1 Replication Assays: The effect of this compound on the replication of HIV-1 in relevant cell lines and primary human cells needs to be quantified.

  • Off-Target Profiling: It will be essential to screen this compound against a panel of host cell proteins to identify any potential off-target effects and assess its toxicity.

  • Structural Biology: Co-crystallization of this compound with the Nef protein would provide invaluable structural information to confirm the predicted binding mode and guide further lead optimization.

References

Preliminary cytotoxicity studies of ZINC04177596

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preliminary Cytotoxicity Studies of Zinc-Containing Compounds

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for conducting preliminary cytotoxicity studies of zinc-containing compounds. While specific data on ZINC04177596 is not publicly available, this document synthesizes the current understanding of how zinc and its compounds exert cytotoxic effects, drawing from a range of in vitro studies. It is intended for researchers, scientists, and drug development professionals. The guide details common experimental protocols, presents quantitative data in a structured format, and visualizes key cellular pathways involved in zinc-mediated cytotoxicity.

Introduction: The Dichotomous Role of Zinc in Cellular Homeostasis

Zinc is an essential trace element crucial for a vast array of biological processes. It serves as a structural component of numerous proteins, including transcription factors and enzymes involved in cellular metabolism, DNA replication, and repair.[1] However, the intracellular concentration of zinc is tightly regulated, and disruptions in its homeostasis can lead to cellular dysfunction and, ultimately, cell death. At elevated concentrations, zinc can become cytotoxic, a property that is being explored for its therapeutic potential in cancer treatment.[2][3] This guide focuses on the methodologies used to assess the cytotoxic properties of zinc-containing compounds in a preliminary research setting.

In Vitro Cytotoxicity Assays

A fundamental step in evaluating the cytotoxic potential of any compound is to determine its effect on cell viability and proliferation in vitro. The choice of cell line is critical and should be relevant to the intended therapeutic application.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the zinc-containing compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined by plotting cell viability against the compound concentration.

Data Presentation: Dose-Dependent Cytotoxicity of Zinc Compounds

The following table summarizes the cytotoxic effects of various zinc compounds on different cell lines as reported in the literature.

Compound/IonCell LineAssayIncubation TimeKey Findings
Zinc (Zn²⁺) Mouse ThymocytesDNA Fragmentation8-20 hoursHigh concentrations (75-600 µM) inhibit apoptosis, while low concentrations (7.5-15 µM) induce apoptosis.[4]
Zinc-citrate MBT-2 (Bladder Cancer)Cell Count, DNA LadderingNot SpecifiedTime- and dose-dependent decrease in cell number; induction of apoptosis.[3]
ZnO Nanoparticles MCF-7 (Breast Cancer)MTT, Flow Cytometry24 hoursDose-dependent cytotoxicity with an IC₅₀ of 121 µg/mL; induction of sub-G1 phase arrest (apoptosis).[5]
TPEN (Zinc Chelator) THP-1 (Monocytes), RD (Rhabdomyosarcoma)MTT, Flow CytometryNot SpecifiedZinc deficiency induced by TPEN leads to cell death and arrest at the Sub-G1 stage.[6]

Mechanisms of Zinc-Induced Cytotoxicity

Zinc-containing compounds can induce cytotoxicity through several mechanisms, primarily by triggering apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a highly regulated process that eliminates damaged or unwanted cells. Zinc has been shown to modulate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway:

Many zinc compounds induce apoptosis by targeting the mitochondria. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.[3][7]

Zinc_Compound Zinc Compound Bcl2 Bcl-2 (Anti-apoptotic) Zinc_Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Zinc_Compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Zinc_Compound Zinc Compound Cellular_Stress Cellular Stress / DNA Damage Zinc_Compound->Cellular_Stress p53 p53 Cellular_Stress->p53 Activates p21 p21 p53->p21 Upregulates Cyclin_CDK Cyclin-CDK Complexes p21->Cyclin_CDK Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Cell_Cycle_Progression Cell Cycle Progression Cyclin_CDK->Cell_Cycle_Progression start Start: Select Zinc Compound and Target Cell Lines viability_assay Perform Cell Viability Assay (e.g., MTT) start->viability_assay determine_ic50 Determine IC50 Value viability_assay->determine_ic50 mechanism_studies Mechanism of Action Studies determine_ic50->mechanism_studies apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_analysis western_blot Western Blot for Key Proteins (Bcl-2, Bax, p53, p21) mechanism_studies->western_blot data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis conclusion Conclusion on Preliminary Cytotoxicity Profile data_analysis->conclusion

References

An Inquiry into the Pharmacological Profile of N-phenyl-N'-benzoylhydrazinecarboxamide: A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a methodological framework for the investigation of the pharmacological properties of the chemical entity N-phenyl-N'-benzoylhydrazinecarboxamide. Despite a comprehensive search of scientific literature and chemical databases, no specific pharmacological data for this compound could be retrieved. The information presented herein is therefore based on the analysis of structurally related hydrazinecarboxamide, benzamide, and hydrazide derivatives to provide a foundational guide for future research. This whitepaper details proposed experimental protocols, data presentation strategies, and visualization of potential biological pathways, serving as a template for the systematic evaluation of N-phenyl-N'-benzoylhydrazinecarboxamide's therapeutic potential.

Introduction

The hydrazinecarboxamide scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticonvulsant, antimicrobial, antifungal, and anti-inflammatory properties. The specific compound, N-phenyl-N'-benzoylhydrazinecarboxamide, combines structural features from both phenylhydrazines and benzamides, suggesting a potential for multifaceted pharmacological effects. However, a notable gap in the current scientific literature exists, as no dedicated studies on its synthesis, biological activity, or mechanism of action have been published.

This document aims to bridge this gap by proposing a structured approach to the pharmacological investigation of N-phenyl-N'-benzoylhydrazinecarboxamide. By examining the established pharmacology of analogous compounds, we can infer potential biological targets and design a comprehensive research plan.

Synthesis and Characterization

While no specific synthesis for N-phenyl-N'-benzoylhydrazinecarboxamide was found, a general synthetic route can be proposed based on standard organic chemistry principles. The synthesis of related N-phenyl and N-thiazolyl-1H-indazoles has been achieved through copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. A potential synthetic pathway for the target compound is visualized below.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Phenylhydrazine Phenylhydrazine Reaction Nucleophilic Addition Phenylhydrazine->Reaction Benzoyl_isocyanate Benzoyl Isocyanate Benzoyl_isocyanate->Reaction Target_Compound N-phenyl-N'-benzoylhydrazinecarboxamide Reaction->Target_Compound Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Initial Biological Screening cluster_in_vivo In Vivo Evaluation (if warranted) cluster_moa Mechanism of Action Studies Synthesis Synthesis and Purification Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Antifungal Antifungal Assays (MIC Determination) Characterization->Antifungal Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Characterization->Cytotoxicity Animal_Model Disease Model Selection (e.g., Seizure Model) Antimicrobial->Animal_Model Antifungal->Animal_Model Cytotoxicity->Animal_Model PK_PD Pharmacokinetic/Pharmacodynamic Studies Animal_Model->PK_PD Enzyme_Assays Enzyme Inhibition Assays (e.g., AChE) Animal_Model->Enzyme_Assays Toxicity Acute and Chronic Toxicity Studies PK_PD->Toxicity Receptor_Binding Receptor Binding Assays Enzyme_Assays->Receptor_Binding Gene_Expression Gene Expression Analysis Receptor_Binding->Gene_Expression Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor GABA_Release GABA Release GABA_A_Receptor GABA-A Receptor GABA_Release->GABA_A_Receptor Neuronal_Excitation Neuronal Excitation NMDA_Receptor->Neuronal_Excitation Neuronal_Inhibition Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Target_Compound N-phenyl-N'- benzoylhydrazinecarboxamide Target_Compound->Glutamate_Release Inhibits Target_Compound->GABA_Release Enhances

Methodological & Application

ZINC04177596 experimental protocol for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for ZINC04177596

Disclaimer: As of November 2025, publicly accessible scientific literature and databases do not contain specific experimental data or established in vitro protocols for the compound this compound. The following application notes and protocols are provided as a representative template for a hypothetical zinc-containing compound, herein referred to as "Compound Z," which is postulated to be an inhibitor of Matrix Metalloproteinase-2 (MMP-2). This document is intended to serve as a framework for researchers and scientists in designing and documenting in vitro assays for similar novel compounds.

Application Note: In Vitro Characterization of Compound Z, a Novel MMP-2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Compound Z is a novel small molecule identified through virtual screening of the ZINC database, exhibiting potential inhibitory activity against Matrix Metalloproteinase-2 (MMP-2). MMP-2 is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components, and its dysregulation is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis. These application notes describe the in vitro protocols for evaluating the inhibitory potency and selectivity of Compound Z against MMP-2.

Data Presentation: The inhibitory activity of Compound Z was quantified using a fluorescence-based enzymatic assay. The half-maximal inhibitory concentration (IC50) was determined against MMP-2, with additional selectivity profiling against other related metalloproteinases, MMP-9 and MMP-1.

CompoundTargetAssay TypeIC50 (nM)Replicates (n)
Compound ZMMP-2Fluorescence Resonance Energy Transfer (FRET)75.33
Compound ZMMP-9FRET1245.63
Compound ZMMP-1FRET>10,0003
GM6001 (Control)MMP-2FRET10.23

Experimental Protocols

Protocol 1: In Vitro MMP-2 Inhibition Assay (FRET-Based)

This protocol details the procedure for determining the inhibitory activity of Compound Z against human recombinant MMP-2 using a fluorescently quenched peptide substrate.

Materials:

  • Recombinant human MMP-2 (active form)

  • MMP-2 substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • Compound Z (dissolved in 100% DMSO)

  • GM6001 (broad-spectrum MMP inhibitor, positive control)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound Z in 100% DMSO. A typical starting concentration is 10 mM. Further dilute the compound in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the active MMP-2 enzyme in cold Assay Buffer to the desired working concentration (e.g., 2 nM).

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the diluted Compound Z or control inhibitor (GM6001) to the respective wells.

    • For the "no inhibitor" control wells, add 25 µL of Assay Buffer containing 1% DMSO.

  • Enzyme Addition: Add 25 µL of the diluted MMP-2 enzyme solution to all wells except the "no enzyme" blank wells. Add 25 µL of Assay Buffer to the blank wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the compound to interact with the enzyme.

  • Substrate Addition: Prepare the MMP-2 FRET substrate solution in Assay Buffer (e.g., 10 µM). Add 100 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 60 minutes at an excitation wavelength of 328 nm and an emission wavelength of 393 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the reaction rates to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway Diagram:

MMP2_Pathway cluster_0 Extracellular Matrix cluster_1 Cellular Processes Collagen Collagen Type IV MMP2 Active MMP-2 Collagen->MMP2 degrades Laminin Laminin Laminin->MMP2 degrades Migration Cell Migration Invasion Tumor Invasion Angiogenesis Angiogenesis MMP2->Migration promotes MMP2->Invasion promotes MMP2->Angiogenesis promotes CompoundZ Compound Z CompoundZ->MMP2 inhibits experimental_workflow start Start: Prepare Reagents prep_compound Prepare Serial Dilution of Compound Z start->prep_compound prep_enzyme Dilute MMP-2 Enzyme start->prep_enzyme plate_setup Add Compound/Controls to 96-well Plate prep_compound->plate_setup add_enzyme Add MMP-2 to Wells prep_enzyme->add_enzyme plate_setup->add_enzyme incubate Incubate at 37°C (30 minutes) add_enzyme->incubate add_substrate Add FRET Substrate to Initiate Reaction incubate->add_substrate read_plate Measure Fluorescence (Kinetic Read) add_substrate->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End: Report Results analyze->end

Application Notes and Protocols for ZINC04177596 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ZINC04177596 in cell culture experiments. Based on computational modeling, this compound has been identified as a potential inhibitor of the Human Immunodeficiency Virus-1 (HIV-1) Nef protein.[1][2] The following protocols are designed to facilitate the investigation of this compound's bioactivity, specifically its potential to counteract Nef-mediated functions in a relevant cellular context.

Introduction to this compound and its Putative Target, HIV-1 Nef

This compound is a small molecule available through the ZINC database, a repository of commercially available compounds for virtual screening.[3][4][5] Computational studies have predicted its potential as an inhibitor of the HIV-1 Nef protein.[1][2]

The HIV-1 Nef protein is a key accessory factor that plays a critical role in the pathogenesis of Acquired Immunodeficiency Syndrome (AIDS).[6] Nef is not an enzyme but rather functions as an adaptor protein, manipulating various host cell signaling and trafficking pathways to enhance viral replication and aid in immune evasion.[6] One of its well-characterized functions is the downregulation of Major Histocompatibility Complex class I (MHC-I) molecules from the surface of infected cells. This prevents the presentation of viral antigens to cytotoxic T lymphocytes (CTLs), allowing the virus to evade the host's immune response.[6][7] Nef-mediated MHC-I downregulation is a complex process involving the hijacking of the cell's endocytic machinery, including the adaptor protein 1 (AP-1) complex.[3][5]

By inhibiting Nef, this compound could potentially restore MHC-I surface expression on HIV-1 infected cells, thereby rendering them susceptible to CTL-mediated clearance. The following protocols provide a framework for testing this hypothesis.

Preparation and Handling of this compound

It is crucial to handle this compound with care in a laboratory setting. The following are general guidelines for its preparation and storage.

2.1. Reconstitution:

  • Solvent: Dimethyl sulfoxide (DMSO) is a recommended solvent for this compound due to its ability to dissolve a wide range of organic compounds.[8]

  • Procedure: To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in high-purity, sterile DMSO. Vortex briefly until the compound is fully dissolved.

  • Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

2.2. Storage:

  • Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. A study on the stability of compounds in a DMSO/water mixture suggests good stability for many compounds at 4°C over several months, though -20°C is generally recommended for long-term preservation of pure DMSO stocks.[9]

  • Working Dilutions: Freshly prepare working dilutions from the stock solution in the appropriate cell culture medium before each experiment.

Experimental Protocols

The following are detailed protocols for assessing the biological activity of this compound in cell culture.

Protocol 1: Determination of Cytotoxicity using MTT Assay

Before evaluating the specific inhibitory effects of this compound, it is essential to determine its cytotoxic concentration range in the chosen cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][4][10]

Materials:

  • T-cell line (e.g., Jurkat, CEM)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium in a 96-well plate.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach and resume growth.

  • Prepare serial dilutions of this compound in complete culture medium. It is advisable to start with a wide concentration range (e.g., 0.1 µM to 100 µM).

  • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Protocol 2: Evaluation of Nef-Mediated MHC-I Downregulation by Flow Cytometry

This protocol is designed to assess the ability of this compound to reverse the Nef-induced downregulation of MHC-I on the cell surface. This requires a cell line that expresses HIV-1 Nef. This can be achieved through transient transfection or by using a cell line that stably expresses Nef.

Materials:

  • T-cell line (e.g., Jurkat)

  • Plasmids: Nef-expressing plasmid (e.g., pCI-neo-Nef) and an empty vector control (e.g., pCI-neo)

  • Transfection reagent

  • This compound

  • FITC- or PE-conjugated anti-human MHC-I (HLA-A, B, C) antibody

  • Fixation/Permeabilization buffers

  • Flow cytometer

Procedure:

  • Transfect the T-cell line with the Nef-expressing plasmid or the empty vector control according to the manufacturer's protocol.

  • 24 hours post-transfection, treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay). Include a vehicle control.

  • Incubate the cells for another 24-48 hours.

  • Harvest the cells and wash them with PBS.

  • Perform cell surface staining for MHC-I by incubating the cells with a fluorescently labeled anti-MHC-I antibody for 30 minutes on ice, protected from light.

  • Wash the cells to remove unbound antibody.

  • If the Nef plasmid also expresses a fluorescent reporter (e.g., GFP), you can proceed directly to flow cytometry analysis. If not, you will need to perform intracellular staining for the Nef protein to identify the transfected cells.

  • For intracellular staining, fix and permeabilize the cells using a commercial kit or standard protocols.

  • Stain for intracellular Nef using an anti-Nef antibody followed by a fluorescently labeled secondary antibody.

  • Analyze the cells by flow cytometry, gating on the transfected cell population (e.g., GFP-positive or Nef-positive cells).

  • Quantify the mean fluorescence intensity (MFI) of the MHC-I staining. A reversal of MHC-I downregulation will be indicated by an increase in MHC-I MFI in the this compound-treated, Nef-expressing cells compared to the vehicle-treated, Nef-expressing cells.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below are examples of how to present hypothetical data from the described experiments.

Table 1: Hypothetical Cytotoxicity of this compound on Jurkat Cells

Cell LineTreatment Duration (hours)IC50 (µM)
Jurkat48> 50
Jurkat7245.2

Table 2: Hypothetical Reversal of Nef-Mediated MHC-I Downregulation by this compound

TreatmentNef ExpressionMHC-I Mean Fluorescence Intensity (MFI)% Reversal of Downregulation
Untreated-1500N/A
Vehicle (DMSO)+5000%
This compound (1 µM)+75025%
This compound (5 µM)+120070%
This compound (10 µM)+145095%

% Reversal = [(MFI_treated - MFI_Nef) / (MFI_control - MFI_Nef)] x 100

Visualizations

The following diagrams illustrate the hypothesized mechanism of action and experimental workflow.

HIV_Nef_Pathway cluster_cell Infected Host Cell MHC_I_synthesis MHC-I Synthesis (ER/Golgi) MHC_I_surface Surface MHC-I MHC_I_synthesis->MHC_I_surface Normal Trafficking Endosome Endosome MHC_I_surface->Endosome Internalization CTL_recognition CTL Recognition MHC_I_surface->CTL_recognition AP1_complex AP-1 Complex AP1_complex->MHC_I_surface Binds to Cytoplasmic Tail HIV_Nef HIV-1 Nef HIV_Nef->AP1_complex Hijacks This compound This compound This compound->HIV_Nef Inhibits Lysosome Lysosome (Degradation) Endosome->Lysosome Experimental_Workflow start Start: Obtain this compound reconstitute Reconstitute in DMSO (10 mM Stock) start->reconstitute cytotoxicity Protocol 1: Determine Cytotoxicity (MTT Assay) reconstitute->cytotoxicity determine_conc Determine Non-Toxic Working Concentrations cytotoxicity->determine_conc transfect Transfect Cells with Nef or Control Plasmid determine_conc->transfect treat Treat Cells with this compound transfect->treat mhc1_staining Protocol 2: Stain for Surface MHC-I treat->mhc1_staining flow_cytometry Analyze by Flow Cytometry mhc1_staining->flow_cytometry data_analysis Data Analysis: Quantify MHC-I MFI flow_cytometry->data_analysis conclusion Conclusion: Evaluate Inhibitory Effect data_analysis->conclusion

References

Application Notes and Protocols: N-phenyl-N'-benzoylhydrazinecarboxamide (1-benzoyl-4-phenylsemicarbazide) Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

These application notes provide a comprehensive guide to the preparation and stability of solutions of N-phenyl-N'-benzoylhydrazinecarboxamide. It is critical to note that the nomenclature "N-phenyl-N'-benzoylhydrazinecarboxamide" is likely a misnomer for its structural isomer, 1-benzoyl-4-phenylsemicarbazide (CAS RN: 1152-32-5) . This document will proceed under the assumption that the compound of interest is 1-benzoyl-4-phenylsemicarbazide, which is the logical product of the reaction between benzoylhydrazine and phenyl isocyanate. This compound and its analogues are of interest in medicinal chemistry and drug development. Accurate preparation of solutions and a thorough understanding of their stability are fundamental for reliable experimental outcomes in screening and development processes.

Compound Information

Property Data Citation
Chemical Name 1-benzoyl-4-phenylsemicarbazide
Synonyms N-phenyl-N'-benzoylhydrazinecarboxamide (probable misnomer), 1-benzamido-3-phenylurea[1]
CAS Number 1152-32-5[1]
Molecular Formula C14H13N3O2[1]
Molecular Weight 255.27 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 220-222 °C

Solution Preparation

The solubility of 1-benzoyl-4-phenylsemicarbazide is a key factor in the preparation of stock solutions for biological assays and other research applications. Based on available data for the structurally similar thiosemicarbazide analogue, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents.

Table 2.1: Solubility Data (Qualitative)

Solvent Solubility Citation
Dimethyl Sulfoxide (DMSO)Soluble[2]
Dimethylformamide (DMF)Soluble[2]
WaterPoorly soluble (predicted)
EthanolSparingly soluble (predicted)
MethanolSparingly soluble (predicted)

Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 1-benzoyl-4-phenylsemicarbazide in DMSO.

Materials:

  • 1-benzoyl-4-phenylsemicarbazide (MW: 255.27 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh 2.55 mg of 1-benzoyl-4-phenylsemicarbazide using an analytical balance.

  • Transfer the weighed compound into a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

G cluster_workflow Workflow: Stock Solution Preparation weigh Weigh 2.55 mg of Compound transfer Transfer to Sterile Tube weigh->transfer add_solvent Add 1.0 mL DMSO transfer->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve inspect Visual Inspection dissolve->inspect label_store Label and Store at -20°C / -80°C inspect->label_store

Caption: Workflow for preparing a 10 mM stock solution.

Stability of Solutions

The stability of 1-benzoyl-4-phenylsemicarbazide in solution is crucial for ensuring the accuracy and reproducibility of experimental results. Stability can be affected by factors such as solvent, temperature, pH, and light exposure.

3.1. General Stability Profile

The solid form of the related 1-benzoyl-4-phenyl-3-thiosemicarbazide is reported to be relatively stable.[2] It is anticipated that 1-benzoyl-4-phenylsemicarbazide in a solid state will also exhibit good stability under standard storage conditions (cool, dry, and dark). In solution, particularly in protic solvents, the stability may be compromised over time.

Table 3.1: Predicted Stability of 1-benzoyl-4-phenylsemicarbazide Solutions

Condition Predicted Stability Rationale/Comments
DMSO Stock at -20°C HighFrozen, aprotic solvent minimizes degradation.
DMSO Stock at 4°C ModeratePotential for slow degradation over weeks.
Aqueous Buffer (pH 7.4) at RT Low to ModeratePotential for hydrolysis of the amide/urea bonds.
Aqueous Buffer (Acidic pH) LowAcid-catalyzed hydrolysis is likely.
Aqueous Buffer (Alkaline pH) LowBase-catalyzed hydrolysis is likely.
Exposure to Light To be determinedAromatic systems can be susceptible to photodegradation.

Protocol 3.1: Assessment of Solution Stability by HPLC (Forced Degradation Study)

This protocol outlines a forced degradation study to assess the stability of 1-benzoyl-4-phenylsemicarbazide under various stress conditions. This is essential for developing a stability-indicating analytical method.[3]

Materials:

  • 10 mM stock solution of 1-benzoyl-4-phenylsemicarbazide in DMSO

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Mix 100 µL of the 10 mM stock solution with 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 100 µL of the 10 mM stock solution with 900 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 100 µL of the 10 mM stock solution with 900 µL of 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute 100 µL of the 10 mM stock solution with 900 µL of a 50:50 mixture of acetonitrile and water. Incubate at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.

    • Control Sample: Prepare a sample by diluting the stock solution in the same manner as the thermal degradation sample but store it at 4°C in the dark.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a suitable gradient (e.g., 5% B, ramp to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for an appropriate wavelength (e.g., 254 nm).

    • Inject all samples (stressed and control) into the HPLC system.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify the peak for the parent compound and any new peaks corresponding to degradation products.

    • Calculate the percentage degradation of the parent compound under each stress condition.

    • Assess the peak purity of the parent compound to ensure the method is stability-indicating.

G cluster_workflow Logical Workflow: Forced Degradation Study start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Prepare Control Sample start->control analysis Analyze all Samples by HPLC stress->analysis control->analysis compare Compare Chromatograms analysis->compare identify Identify Degradation Products compare->identify quantify Quantify Degradation identify->quantify

Caption: Logical workflow for a forced degradation study.

Analytical Methodology

A validated, stability-indicating analytical method is essential for the accurate quantification of 1-benzoyl-4-phenylsemicarbazide and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Protocol 4.1: Quantitative Analysis by HPLC

This protocol provides a starting point for developing a quantitative HPLC method. Method validation should be performed according to ICH guidelines.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 90% B

    • 15-18 min: Hold at 90% B

    • 18-19 min: Linear gradient to 10% B

    • 19-25 min: Hold at 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or an experimentally determined λmax).

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of 1-benzoyl-4-phenylsemicarbazide in the mobile phase or a suitable solvent (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample to be analyzed to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the unknown sample from the calibration curve.

Summary and Recommendations

The information provided in these application notes serves as a comprehensive guide for the preparation and stability assessment of 1-benzoyl-4-phenylsemicarbazide solutions.

  • Solution Preparation: DMSO is the recommended solvent for preparing stock solutions due to the compound's predicted good solubility.

  • Stability: Stock solutions in DMSO are expected to be stable when stored at -20°C or below. Stability in aqueous solutions is likely to be limited and should be experimentally determined, especially if solutions are to be stored for extended periods.

  • Forced Degradation: A forced degradation study is highly recommended to understand the degradation pathways and to develop a robust, stability-indicating analytical method.

  • Analytical Method: Reverse-phase HPLC with UV detection is a suitable method for the quantification and stability assessment of 1-benzoyl-4-phenylsemicarbazide. The provided protocol serves as a starting point for method development and validation.

It is imperative for researchers to perform their own validation of these protocols and methods within their specific experimental context to ensure accurate and reliable results.

References

Application Notes and Protocols for High-Throughput Screening of ZINC Database Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The ZINC database is a vast, curated collection of commercially available compounds designed for virtual and high-throughput screening (HTS). While specific data for individual, uncharacterized compounds like ZINC04177596 is often unavailable, the library serves as a crucial starting point for drug discovery campaigns. These application notes provide a generalized framework for researchers and drug development professionals to screen ZINC compounds for potential biological activity.

The following sections detail protocols for two common HTS assays: a biochemical enzyme inhibition assay and a cell-based cytotoxicity assay. These protocols are intended as a guide and should be optimized for the specific target or cell line of interest.

Experimental Protocols

Biochemical Assay: Enzyme Inhibition (e.g., Kinase)

This protocol describes a generic fluorescence-based assay to identify inhibitors of a specific enzyme, such as a kinase.

Materials:

  • Enzyme (e.g., specific kinase)

  • Substrate (e.g., fluorescently labeled peptide)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5 with MgCl2, DTT)

  • Test Compound (ZINCXXXXXX) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Negative Control (DMSO)

  • 384-well microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the ZINC compound in DMSO.

    • Using an automated liquid handler, dispense 1 µL of each compound dilution into the wells of a 384-well plate.

    • Dispense 1 µL of DMSO for negative controls and 1 µL of the positive control inhibitor for positive controls.

  • Enzyme and Substrate Preparation:

    • Prepare a master mix of the enzyme and substrate in the assay buffer.

    • Dispense 20 µL of the enzyme/substrate mix into each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a solution of ATP in the assay buffer.

    • Dispense 10 µL of the ATP solution to all wells to start the enzymatic reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of a suitable stop solution (e.g., EDTA).

    • Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell-Based Assay: Cytotoxicity

This protocol outlines a method to assess the cytotoxic effects of a ZINC compound on a cancer cell line using a commercially available resazurin-based assay.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound (ZINCXXXXXX) dissolved in DMSO

  • Positive Control (e.g., Doxorubicin)

  • Negative Control (DMSO)

  • Resazurin-based cell viability reagent

  • 96-well clear-bottom black plates

  • Multichannel pipette or automated liquid handler

  • Cell incubator (37°C, 5% CO2)

  • Plate reader with fluorescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the ZINC compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound, positive control, or negative control.

    • Incubate the plate for 48 hours.

  • Viability Assessment:

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Detection:

    • Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the negative control.

    • Plot the percentage of viability against the compound concentration to determine the EC50 value.

Data Presentation

The following table summarizes hypothetical quantitative data for a representative ZINC compound screened in the assays described above.

Assay TypeTarget/Cell LineParameterValue
Biochemical Kinase XIC5015.2 µM
Cell-Based HeLaEC5025.8 µM

Mandatory Visualization

G cluster_workflow High-Throughput Screening Workflow A Compound Library (e.g., ZINC Database) B Primary Screening (Single Concentration) A->B Assay C Hit Identification B->C Data Analysis D Dose-Response (IC50/EC50 Determination) C->D Confirmation E Lead Optimization D->E SAR Studies

Caption: A generalized workflow for a high-throughput screening campaign.

G cluster_pathway Generic Kinase Inhibition Pathway cluster_reaction Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP Inhibitor ZINC Compound (Inhibitor) Inhibitor->Kinase Blocked Reaction Blocked

Caption: A diagram illustrating the mechanism of competitive kinase inhibition.

Standard operating procedure for ZINC04177596 handling and storage

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed standard operating procedure (SOP) for the safe handling and storage of the chemical compound ZINC04177596. The information herein is intended to guide laboratory personnel in minimizing risks and ensuring the integrity of the compound for research and development purposes.

Chemical Identity:

  • ZINC ID: this compound

  • IUPAC Name: Sodium;zinc;2-[bis(carboxylatomethyl)amino]acetate[1]

  • Synonyms: Sodium zinc nitrilotriacetate

  • Chemical Nature: this compound is a zincate(1-) complex with N,N-bis(carboxymethyl)glycine (nitrilotriacetic acid, NTA), present as a sodium salt. It is an aminopolycarboxylic acid metal complex.

Hazard Identification and Safety Precautions

Precautionary Statements:

  • Prevention:

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust.

    • Use only in a well-ventilated area.

  • Response:

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

    • If on skin: Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Data Presentation: Physicochemical Properties

Quantitative data for this compound is not fully available. The following table summarizes known properties and includes data for analogous compounds for reference.

PropertyValue for this compound (or Analogue)Analogue Compound
Molecular Formula C6H6NNaO6ZnThis compound
Molecular Weight 276.5 g/mol This compound
Physical Appearance Assumed to be a white crystalline powderTrisodium nitrilotriacetate
Melting Point Decomposes at 340°CTrisodium nitrilotriacetate monohydrate[2]
Boiling Point Data not available-
Density 1.782 g/cm³Trisodium nitrilotriacetate monohydrate[2]
Solubility in Water 50 g/100 g water at 25°CTrisodium nitrilotriacetate monohydrate[2]
Stability Stable under normal conditions. The stability of zinc-NTA complexes is temperature-dependent.[3]Zinc-NTA complexes[3]

Experimental Protocols

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

Handling Protocol
  • Work Area Preparation:

    • Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure the work area is clean and free of incompatible materials.

    • Have an emergency spill kit readily accessible.

  • Dispensing and Weighing:

    • Due to the potential for hygroscopicity, minimize the time the container is open to the atmosphere.

    • Use a clean, dry spatula for transferring the solid.

    • Weigh the required amount in a tared, sealed container if possible.

  • Solution Preparation:

    • Slowly add the solid this compound to the solvent (e.g., water) with stirring to avoid clumping.

    • The dissolution of aminopolycarboxylate salts can be endothermic or exothermic; monitor the temperature of the solution.

Storage Protocol
  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

  • Light and Moisture: Protect from direct sunlight and moisture. The use of a desiccator for storage is recommended if the compound is found to be hygroscopic.

Spill and Waste Management

  • Spill Response:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.

    • For larger spills, evacuate the area and follow institutional emergency procedures.

  • Waste Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Visualizations

Handling_and_Storage_Workflow Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal Assess_Hazards Assess Hazards (Review SDS) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Retrieve_Compound Retrieve Compound from Storage Prepare_Work_Area->Retrieve_Compound Weigh_Dispense Weigh and Dispense (Minimize Exposure) Retrieve_Compound->Weigh_Dispense Prepare_Solution Prepare Solution (Slow Addition) Weigh_Dispense->Prepare_Solution Store_Compound Store in Tightly Sealed Container (Cool, Dry, Ventilated) Weigh_Dispense->Store_Compound Return unused Clean_Work_Area Clean Work Area Prepare_Solution->Clean_Work_Area Check_Compatibility Check for Incompatibilities (Oxidizers, Acids, Bases) Store_Compound->Check_Compatibility Dispose_Waste Dispose of Waste (Follow Regulations) Clean_Work_Area->Dispose_Waste

Caption: Workflow for the safe handling and storage of this compound.

References

Application Notes and Protocols for Preclinical Evaluation of Novel Compounds: A General Framework for ZINC04177596

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific dosage and concentration data for ZINC04177596 in animal studies are not publicly available in peer-reviewed literature. The following application notes and protocols provide a general framework for the preclinical evaluation of a novel compound, such as this compound, based on established methodologies in pharmacology and toxicology. Researchers should adapt these guidelines based on the specific physicochemical properties of the compound, its in vitro activity, and the research objectives.

Application Notes

Rationale for Initiating Animal Studies

Before commencing in vivo studies, a thorough in vitro characterization of the test compound is essential. This includes determining its potency (e.g., IC50 or EC50), selectivity, and potential off-target effects. In vitro cytotoxicity assays can also provide a preliminary estimate for starting doses in animal studies.[1] The decision to proceed to animal testing is typically based on a promising in vitro profile that suggests potential therapeutic efficacy.

The Importance of Dose-Ranging Studies

Dose-ranging studies are fundamental in preclinical drug development.[2][3] Their primary objectives are to establish the relationship between the dose of a compound and its effects, both therapeutic and adverse.[2] Key parameters determined from these studies include:

  • Minimum Effective Dose (MED): The lowest dose that produces the desired therapeutic effect.[2][3]

  • Maximum Tolerated Dose (MTD): The highest dose that can be administered without causing unacceptable toxicity.[2][3][4]

These studies are crucial for selecting appropriate dose levels for subsequent, more extensive toxicology and efficacy studies, ensuring that the chosen doses are both safe and scientifically justified.[2]

Pharmacokinetic Profiling

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[5] Understanding the PK profile of a compound is critical for optimizing dose selection and scheduling.[5] Key PK parameters include:

  • Cmax: The maximum concentration of the drug in the plasma.[2]

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of the total drug exposure over time.[2]

  • Half-life (t½): The time it takes for the drug concentration to decrease by half.[2]

Murine models are frequently used for initial PK studies due to their well-characterized genetics and the small amount of compound required.[5][6] Serial blood sampling from a single mouse can provide a complete PK profile, reducing animal usage and inter-animal variability.[6]

Experimental Protocols

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study in Rodents

Objective: To determine the MTD and observe the dose-response relationship of a test compound in a rodent model (e.g., mice or rats).

Materials:

  • Test compound (e.g., this compound)

  • Vehicle for solubilizing the test compound

  • Appropriate animal model (e.g., C57BL/6 mice)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Animal balance

  • Calipers (for tumor measurements, if applicable)

Procedure:

  • Animal Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Dose Preparation: Prepare a stock solution of the test compound in a suitable vehicle. Serial dilutions are then made to achieve the desired final concentrations for each dose group. The formulation should be sterile for parenteral routes.

  • Dose Selection: The starting dose can be estimated from in vitro data.[2] Subsequent doses should be escalated, with common escalation factors being 2x or 3x, to ensure broad coverage.[2]

  • Animal Grouping: Randomly assign animals to different dose groups, including a vehicle control group. A typical study might have 3-5 animals per group.

  • Administration: Administer the test compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). The volume administered should be appropriate for the size of the animal.

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing) and then daily for the duration of the study (typically 7-14 days).[7] Record body weight, food and water consumption, and any behavioral changes.

  • Endpoint: The MTD is typically defined as the dose that causes no more than a 10% reduction in body weight and does not produce mortality or severe clinical signs of toxicity.

  • Data Analysis: Analyze the data to determine the dose-response relationship for any observed toxicities.

Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the key pharmacokinetic parameters of a test compound in mice.

Materials:

  • Test compound

  • Vehicle

  • C57BL/6 mice (or other appropriate strain)

  • Dosing and blood collection equipment (e.g., syringes, capillary tubes, microcentrifuge tubes with anticoagulant)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer the test compound to a cohort of mice at a predetermined dose (often a dose shown to be well-tolerated in the MTD study). Both intravenous (for bioavailability assessment) and the intended therapeutic route are typically tested in separate groups.[8]

  • Blood Sampling: Collect blood samples at multiple time points post-administration. A typical schedule for an oral dose might be 0, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.[9] Serial sampling from the same animal is preferred.[6]

  • Plasma Preparation: Process the blood samples immediately to obtain plasma by centrifugation.[9] Store the plasma samples at -80°C until analysis.[9]

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[8]

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½).[8]

Data Presentation

Table 1: Example of a Dose-Ranging Study Design

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals
1Vehicle Control0Oral Gavage5
2This compound10Oral Gavage5
3This compound30Oral Gavage5
4This compound100Oral Gavage5
5This compound300Oral Gavage5

Table 2: Example Summary of Pharmacokinetic Parameters

ParameterIntravenous (5 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.081.0
AUC (ng*h/mL)32005500
Half-life (h)2.54.0
Bioavailability (%)N/A34.4

Potential Signaling Pathway for Zinc-Containing Compounds

Given that this compound is a zinc-containing compound, its mechanism of action could involve interactions with zinc-sensitive proteins. A prominent target for zinc in the central nervous system is the N-methyl-D-aspartate (NMDA) receptor.[10][11] Zinc can act as an inhibitory modulator of NMDA receptors, particularly those containing the GluN2A subunit.[11][12] It binds to an allosteric site on the receptor, reducing ion channel activity.[12] This modulation of NMDA receptor function can influence synaptic plasticity and neurotransmission.

NMDA_Signaling cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (GluN2A) Glutamate->NMDA_R Binds & Activates Zinc_ion Zinc (Zn2+) Zinc_ion->NMDA_R Allosteric Inhibition Ca_channel Ca2+ Influx NMDA_R->Ca_channel Opens Channel Downstream Downstream Signaling (e.g., CaMKII) Ca_channel->Downstream Activates Dose_Finding_Workflow start Start: In Vitro Data (IC50, Cytotoxicity) dose_ranging Dose-Ranging Study (e.g., 3-5 dose levels) start->dose_ranging Estimate Starting Dose mtd_det Determine MTD and Observe Tolerability dose_ranging->mtd_det pk_study Pharmacokinetic (PK) Study at a tolerated dose mtd_det->pk_study Select Dose efficacy_study Efficacy Studies (using doses below MTD) mtd_det->efficacy_study Select Dose Range pk_study->efficacy_study Inform Dosing Regimen tox_study Formal Toxicology Studies (GLP) efficacy_study->tox_study end Proceed to further preclinical development tox_study->end

References

Application Note: Quantitative Analysis of ZINC04177596 in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ZINC04177596 is a small molecule compound available from the ZINC database, a free resource for virtual screening. As with many compounds under investigation for potential therapeutic use, a robust and reliable analytical method for its quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This application note details a sensitive and specific method for the determination of this compound in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for researchers in drug development and clinical research.

The method employs a protein precipitation procedure for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers excellent selectivity and sensitivity. This method has been developed to be straightforward and can be readily implemented in a laboratory setting with standard HPLC-MS/MS instrumentation.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Human plasma (K2-EDTA as anticoagulant)

  • 96-well collection plates

  • Polypropylene tubes

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column Temperature: 40 °C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Table 2: Mass Spectrometer Parameters

ParameterSetting
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Table 3: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be determined]
Internal Standard (IS)[To be determined][To be determined][To be determined]

Note: The m/z values and collision energies for this compound and the internal standard need to be empirically determined by direct infusion of the compounds into the mass spectrometer.

Sample Preparation: Protein Precipitation
  • Label polypropylene tubes for blank, calibration standards, quality control samples, and unknown samples.

  • To each tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution to all tubes except the blank (add 10 µL of diluent to the blank).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a 96-well collection plate.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

Data Presentation

Table 4: Example Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1[Example Value]
5[Example Value]
10[Example Value]
50[Example Value]
100[Example Value]
500[Example Value]
1000[Example Value]

Table 5: Example Quality Control Sample Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low QC3[Example Value][Example Value][Example Value]
Mid QC80[Example Value][Example Value][Example Value]
High QC800[Example Value][Example Value][Example Value]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the chromatographic analysis of this compound.

Signaling_Pathway_Placeholder cluster_pathway Hypothetical Signaling Pathway of this compound This compound This compound receptor Target Receptor This compound->receptor Binds kinase_a Kinase A receptor->kinase_a Activates tf Transcription Factor kinase_a->tf Phosphorylates gene_expression Gene Expression tf->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway involving this compound.

Application Notes and Protocols for ZINC04177596 as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

This document provides a comprehensive overview of the application of ZINC04177596 as a reference standard in various analytical methodologies. Due to the absence of publicly available experimental data for this compound, this guide outlines generalized protocols and theoretical frameworks for its use. The provided methods are based on standard analytical techniques and should be adapted and validated for specific laboratory conditions and instrumentation.

Compound Overview

This compound is a chemical compound listed in the ZINC database, a comprehensive resource of commercially available compounds for virtual screening. As a reference standard, it would serve as a benchmark for determining the qualitative and quantitative aspects of analytical measurements. The fundamental prerequisite for its use is the confirmation of its identity and purity through rigorous characterization.

Analytical Methodologies

The selection of an appropriate analytical method depends on the physicochemical properties of this compound. Below are generalized protocols for common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of chemical compounds. A reverse-phase HPLC method is generally suitable for a wide range of organic molecules.

Table 1: Illustrative HPLC Method Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength Determined by UV-Vis scan of this compound

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standards and samples.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area against the concentration of the standards. Quantify the amount of this compound in the sample using the calibration curve.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis A Define Analyte (this compound) B Select Column & Mobile Phase A->B Physicochemical Properties C Optimize Gradient & Flow Rate B->C Initial Runs D Method Validation (ICH Guidelines) C->D Finalized Method E Sample Analysis D->E Validated Method F Data Interpretation E->F Raw Data Signaling_Pathway ZINC This compound Receptor Cell Surface Receptor ZINC->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response TF->Response Regulates Gene Expression

Troubleshooting & Optimization

Troubleshooting ZINC04177596 insolubility issues in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with ZINC04177596 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological target?

This compound is a potent small molecule inhibitor of the Human Immunodeficiency Virus-1 (HIV-1) Negative Regulatory Factor (Nef) protein.[1] Nef is an accessory protein crucial for viral replication and the pathogenesis of Acquired Immunodeficiency Syndrome (AIDS).[1]

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What are the common causes?

Insolubility of compounds like this compound in aqueous buffers is a frequent challenge. Based on its predicted physicochemical properties, it has low aqueous solubility. Common causes for precipitation include:

  • "Salting out": High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds.

  • pH-dependent solubility: The charge state of a compound can change with pH, affecting its solubility.

  • Solvent shock: Rapid dilution of a compound from a high-concentration organic stock solution (like DMSO) into an aqueous buffer can cause it to crash out of solution.

  • Low kinetic solubility: The compound may dissolve initially but precipitate over time as it reaches its more stable, less soluble crystalline form.

  • Temperature effects: Changes in temperature during the experiment can affect solubility.

Q3: What are the predicted physicochemical properties of this compound?

Predicting the physicochemical properties of a compound can provide valuable insights into its potential solubility behavior. The chemical structure of this compound is represented by the SMILES string: C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2. Based on this structure, the following properties have been predicted using various online cheminformatics tools.

PropertyPredicted Value (SwissADME)Predicted Value (Chemicalize)Interpretation
Molecular Weight 285.37 g/mol 285.37 g/mol Within the range of typical small molecule drugs.
LogP (o/w) 3.253.34Indicates a high degree of lipophilicity (hydrophobicity), suggesting poor water solubility.
Water Solubility (LogS) -3.89-3.58Corresponds to a solubility class of "poorly soluble" to "sparingly soluble". The predicted solubility is in the low micromolar range.
Topological Polar Surface Area (TPSA) 81.29 Ų81.29 ŲA moderate TPSA suggests that the molecule has some polar characteristics that can contribute to interactions with polar solvents.

Q4: What initial steps can I take to improve the solubility of this compound in my assay?

Here are some initial troubleshooting steps:

  • Optimize the solvent stock: Ensure your stock solution in 100% DMSO is fully dissolved. Gentle warming (to 37°C) or sonication can aid in dissolving the compound.

  • Use a lower final concentration: If your assay allows, test a lower concentration range of this compound.

  • Perform serial dilutions carefully: When diluting from your DMSO stock, perform a stepwise dilution, first into a small volume of assay buffer with vigorous mixing before further dilution to the final concentration. This can help to avoid "solvent shock."

  • Incorporate a small percentage of organic solvent: If your assay can tolerate it, including a low percentage of an organic cosolvent (e.g., 1-5% DMSO or ethanol) in your final assay buffer can significantly improve solubility. Always run a solvent control to check for effects on your assay.

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving this compound Precipitation

This guide provides a systematic workflow for troubleshooting insolubility issues.

G Troubleshooting Workflow for this compound Insolubility start Compound Precipitation Observed check_stock 1. Verify Stock Solution Is the 100% DMSO stock clear? start->check_stock stock_issue Action: Gently warm (to 37°C) or sonicate stock solution. check_stock->stock_issue No dilution_protocol 2. Review Dilution Protocol Are you performing serial dilutions correctly? check_stock->dilution_protocol Yes stock_issue->check_stock dilution_fix Action: Use a stepwise dilution method. Avoid large volume jumps from organic to aqueous. dilution_protocol->dilution_fix No assay_buffer 3. Assess Assay Buffer Composition Is the buffer high salt or at a pH where the compound might be insoluble? dilution_protocol->assay_buffer Yes dilution_fix->dilution_protocol buffer_mod Action: Test alternative buffers with lower ionic strength or varying pH. assay_buffer->buffer_mod Yes cosolvent 4. Consider a Cosolvent Can your assay tolerate a small percentage of an organic solvent? assay_buffer->cosolvent Potentially buffer_mod->assay_buffer success Solubility Issue Resolved cosolvent->success Yes fail Insolubility Persists Consider advanced solubilization techniques. cosolvent->fail No cosolvent_test Action: Add 1-5% DMSO or Ethanol to the final assay buffer. Run a solvent control. cosolvent_test->cosolvent fail->success Advanced methods work G Simplified HIV-1 Nef Signaling Pathway cluster_membrane Cell Membrane Nef HIV-1 Nef SFK Src-Family Kinase (e.g., Hck, Lck) Nef->SFK Binds and Activates PAK2 PAK2 SFK->PAK2 Activates Vav Vav SFK->Vav Activates PI3K PI3K SFK->PI3K Activates ZINC This compound ZINC->Nef Inhibits Downstream Downstream Effects: - T-cell activation - Cytoskeletal rearrangement - Enhanced viral infectivity PAK2->Downstream Vav->Downstream PI3K->Downstream

References

How to prevent degradation of N-phenyl-N'-benzoylhydrazinecarboxamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-phenyl-N'-benzoylhydrazinecarboxamide in solution.

Frequently Asked Questions (FAQs)

Q1: What is N-phenyl-N'-benzoylhydrazinecarboxamide and what are its potential applications?

N-phenyl-N'-benzoylhydrazinecarboxamide is a chemical compound belonging to the hydrazide class. Hydrazide derivatives are investigated for a wide range of pharmaceutical applications due to their diverse biological activities.

Q2: What are the primary factors that can cause the degradation of N-phenyl-N'-benzoylhydrazinecarboxamide in solution?

The main factors contributing to the degradation of N-phenyl-N'-benzoylhydrazinecarboxamide in solution are:

  • pH: The amide and hydrazide bonds in the molecule are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation, potentially leading to the cleavage of chemical bonds.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the hydrazine moiety.

  • Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺), can catalyze the oxidation of hydrazine derivatives.

Q3: What are the likely degradation products of N-phenyl-N'-benzoylhydrazinecarboxamide?

Based on the structure of the molecule, the primary degradation pathway is likely hydrolysis of the amide and hydrazide bonds. This would result in the formation of benzoic acid, aniline, and phenylhydrazine. Further degradation of phenylhydrazine could also occur.

Q4: How can I visually detect the degradation of my N-phenyl-N'-benzoylhydrazinecarboxamide solution?

Visual signs of degradation may include:

  • A change in the color of the solution.

  • The formation of a precipitate.

  • The development of an unusual odor.

However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as HPLC are necessary for accurate assessment.

Q5: What are the recommended storage conditions for solutions of N-phenyl-N'-benzoylhydrazinecarboxamide?

To minimize degradation, solutions of N-phenyl-N'-benzoylhydrazinecarboxamide should be:

  • Stored at low temperatures (2-8 °C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Prepared using high-purity solvents and glassware to avoid contamination with catalytic metal ions.

Q6: Which solvents are recommended for preparing solutions of N-phenyl-N'-benzoylhydrazinecarboxamide?

Aprotic solvents that are free of dissolved gases and trace metal impurities are generally preferred. The choice of solvent will also depend on the specific experimental requirements. It is advisable to perform a preliminary stability study in the selected solvent.

Q7: Are there any known stabilizers for N-phenyl-N'-benzoylhydrazinecarboxamide?

While specific stabilizers for this compound are not widely documented, the use of chelating agents like EDTA can help to sequester catalytic metal ions, thereby reducing oxidative degradation.

Troubleshooting Guides

Problem: Rapid loss of active compound concentration.
Possible CauseSuggested Action
Inappropriate pH Ensure the pH of the solution is maintained within a stable range, ideally close to neutral, unless experimental conditions require otherwise. Use appropriate buffer systems to control the pH.
Exposure to Light Protect the solution from light at all times by using amber-colored containers or by wrapping the containers in aluminum foil.
Presence of Catalytic Metal Ions Use high-purity solvents and meticulously clean glassware. Consider adding a chelating agent such as EDTA to sequester any trace metal ions.
High Storage Temperature Store solutions at a reduced temperature (e.g., 2-8 °C) to slow down the rate of degradation.
Presence of Dissolved Oxygen Degas the solvent before preparing the solution and store the solution under an inert atmosphere (e.g., nitrogen or argon).
Problem: Appearance of unexpected peaks in chromatograms.
Possible CauseSuggested Action
Degradation of N-phenyl-N'-benzoylhydrazinecarboxamide Identify the degradation products by comparing the chromatogram with those from forced degradation studies. The primary degradation products are likely to be benzoic acid, aniline, and phenylhydrazine.
Problem: Inconsistent experimental results.
Possible CauseSuggested Action
Variable Degradation Standardize all experimental procedures, including solution preparation, storage, and handling, to ensure consistency and minimize variability in degradation.

Data Presentation

The following table summarizes the expected degradation of N-phenyl-N'-benzoylhydrazinecarboxamide under various stress conditions, based on forced degradation studies of structurally related compounds.

Stress ConditionParameterResult
Acid Hydrolysis 0.1 M HCl at 60°C for 24hSignificant degradation
Base Hydrolysis 0.1 M NaOH at 60°C for 24hSignificant degradation
Oxidative 3% H₂O₂ at RT for 24hModerate degradation
Thermal 60°C for 72hMinor degradation
Photolytic UV light (254 nm) for 24hModerate degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on N-phenyl-N'-benzoylhydrazinecarboxamide to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of N-phenyl-N'-benzoylhydrazinecarboxamide in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 72 hours.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of N-phenyl-N'-benzoylhydrazinecarboxamide and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile and gradually increase it to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Visualizations

Degradation_Pathway Compound N-phenyl-N'-benzoyl- hydrazinecarboxamide Hydrolysis_Products Hydrolysis Compound->Hydrolysis_Products Benzoic_Acid Benzoic Acid Hydrolysis_Products->Benzoic_Acid Aniline Aniline Hydrolysis_Products->Aniline Phenylhydrazine Phenylhydrazine Hydrolysis_Products->Phenylhydrazine

Caption: Proposed primary degradation pathway via hydrolysis.

Troubleshooting_Workflow Start Degradation Observed Check_pH Check pH Start->Check_pH Check_Light Check Light Exposure Start->Check_Light Check_Temp Check Storage Temp Start->Check_Temp Check_Purity Check Solvent/Glassware Purity Start->Check_Purity Inert_Atmosphere Use Inert Atmosphere Start->Inert_Atmosphere Adjust_pH Adjust and Buffer pH Check_pH->Adjust_pH Protect_Light Protect from Light Check_Light->Protect_Light Lower_Temp Store at 2-8°C Check_Temp->Lower_Temp Use_Chelator Use High Purity Materials Add Chelator (EDTA) Check_Purity->Use_Chelator Degas_Solvent Degas Solvent Inert_Atmosphere->Degas_Solvent

Caption: Troubleshooting workflow for degradation issues.

Stability_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting Prep_Stock Prepare Stock Solution Prep_Stress Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Prep_Stock->Prep_Stress Prep_Control Prepare Control Sample Prep_Stock->Prep_Control HPLC_Analysis Analyze all Samples by Stability-Indicating HPLC Prep_Stress->HPLC_Analysis Prep_Control->HPLC_Analysis Peak_ID Identify Degradation Peaks HPLC_Analysis->Peak_ID Quantify Quantify Degradation Peak_ID->Quantify Report Generate Stability Report Quantify->Report

Caption: Experimental workflow for a stability study.

Technical Support Center: In Vivo Studies with Novel Small Molecule Compounds (e.g., ZINC04177596)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel small molecule compounds, exemplified by ZINC04177596, in in vivo experiments. Given the limited public data on this compound-specific in vivo studies, this guide addresses common pitfalls encountered during the preclinical development of new chemical entities.

Frequently Asked Questions (FAQs)

Q1: We are observing poor efficacy of our compound in vivo despite promising in vitro results. What are the potential causes?

Several factors can contribute to a disconnect between in vitro and in vivo efficacy. A primary suspect is often poor pharmacokinetics (PK).[1][2] Your compound may have low bioavailability, meaning it is not being absorbed effectively into the bloodstream to reach the target tissue.[1][3] Additionally, rapid metabolism and clearance can prevent the compound from reaching therapeutic concentrations.[1][2] It is also crucial to consider whether the compound is reaching the target tissue or organ at a sufficient concentration.[3]

Another possibility is that the in vitro model did not accurately recapitulate the complex biological environment in vivo. Off-target effects could also be at play, where the compound interacts with unintended targets, leading to a different biological response than observed in a controlled in vitro setting.[4][5]

Q2: Our compound has low aqueous solubility. How can we formulate it for in vivo administration?

Poor solubility is a common challenge in drug development.[6][7] The choice of vehicle is critical for ensuring adequate administration and bioavailability.[8][9][10][11][12] For preclinical studies, a variety of vehicles can be used, ranging from simple aqueous solutions to more complex formulations. The selection of an appropriate vehicle depends on the physicochemical properties of your compound and the route of administration.[8][9][12] It is essential to conduct vehicle tolerability studies, as the vehicle itself can cause adverse effects.[10][11]

Here is a table summarizing common vehicles for poorly soluble compounds:

Vehicle TypeExamplesAdvantagesDisadvantages
Aqueous Solutions with Solubilizers Saline with cyclodextrins, PEG 400, or propylene glycolSimple to prepare, suitable for intravenous administration.Can have their own toxicities; potential for drug precipitation upon dilution in the bloodstream.[10][11]
Suspensions Carboxymethylcellulose (CMC) in water or salineCan accommodate higher drug loads.May have variable absorption; not suitable for intravenous administration.
Oil-based Vehicles Corn oil, sesame oilSuitable for oral and subcutaneous administration of lipophilic compounds.Can cause local irritation; may affect absorption kinetics.
Emulsions/Microemulsions Lipid-based formulationsCan improve solubility and bioavailability.More complex to formulate and characterize.

Q3: We are observing unexpected toxicity in our animal models. How can we troubleshoot this?

Unexpected toxicity can arise from several sources. Firstly, it is crucial to differentiate between on-target and off-target toxicity.[4][13] On-target toxicity occurs when the therapeutic target is modulated in a way that causes adverse effects. Off-target toxicity, on the other hand, is due to the compound binding to unintended molecules.[4][5][13]

The vehicle used for formulation can also be a source of toxicity.[10][11] Therefore, a vehicle-only control group is essential in your study design. Furthermore, the route of administration and the dose level can significantly impact the toxicity profile. It is also important to consider the metabolic profile of your compound. A metabolite, rather than the parent compound, could be responsible for the observed toxicity. Preclinical toxicology studies are essential to identify potential safety issues and determine a safe dose range for further studies.[14][15]

Troubleshooting Guides

Problem: High Variability in Experimental Data

High variability in in vivo experiments can obscure real treatment effects and lead to inconclusive results. Here’s a workflow to troubleshoot this issue:

Caption: Troubleshooting workflow for high data variability.

Problem: Inconsistent Pharmacokinetic (PK) Profile

An inconsistent PK profile can make it difficult to establish a clear dose-response relationship. The following table outlines potential causes and solutions:

ObservationPotential CauseSuggested Action
High inter-animal variability in plasma concentration Inconsistent oral absorption; variability in metabolism.Optimize formulation to improve dissolution and absorption; investigate potential genetic polymorphisms in metabolic enzymes in the animal strain.
Non-linear PK (dose-dependent changes in clearance or bioavailability) Saturation of metabolic enzymes or transporters.[1]Conduct dose-ranging studies to characterize the non-linearity; develop a PK model to predict exposure at different doses.
Poor oral bioavailability Low solubility; high first-pass metabolism.Improve formulation (e.g., salt formation, amorphous solid dispersion); investigate alternative routes of administration (e.g., intravenous, intraperitoneal).[7]
Rapid clearance Extensive metabolism; rapid renal excretion.Consider co-administration with a metabolic inhibitor (for research purposes); modify the chemical structure to block metabolic sites.

Experimental Protocols & Methodologies

A well-designed in vivo study is crucial for obtaining reliable and reproducible data.[16][17][18][19][20] The following diagram outlines a general experimental workflow for evaluating a novel small molecule compound in vivo.

Caption: General experimental workflow for in vivo studies.

Hypothetical Signaling Pathway for an Antiviral Compound

Given that this compound has been investigated as a potential neuraminidase inhibitor, the following diagram illustrates a simplified, hypothetical signaling pathway that such a compound might target to exert its antiviral effects.

Signaling_Pathway Virus Virus Particle Receptor Sialic Acid Receptor Virus->Receptor Attachment Host_Cell Host Cell Endocytosis Endocytosis Host_Cell->Endocytosis Receptor->Host_Cell Replication Viral Replication Endocytosis->Replication Assembly Virion Assembly Replication->Assembly Budding Budding Assembly->Budding Neuraminidase Neuraminidase Budding->Neuraminidase Cleavage of Sialic Acid Release Virus Release and Spread Neuraminidase->Release This compound This compound (Neuraminidase Inhibitor) This compound->Neuraminidase Inhibition

Caption: Hypothetical antiviral mechanism of action.

References

Technical Support Center: Optimizing Assays for Novel Compounds like ZINC04177596

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in assays involving novel compounds, exemplified by ZINC04177596. Given that the specific biological target and mechanism of action of this compound are not publicly well-characterized, this guide focuses on general principles and best practices applicable to the development and validation of robust biochemical and cell-based assays.

Troubleshooting Guides

This section provides solutions to common problems encountered during assay development and execution.

Issue 1: High Background Signal in Fluorescence-Based Assays

High background fluorescence can mask the specific signal from your analyte of interest, leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

CauseSolution
Autofluorescence - Unstained Control: Always include a control with cells or sample material alone to quantify the intrinsic fluorescence.[1] - Choice of Fluorophore: Avoid blue fluorescent dyes if autofluorescence is high in that range; consider red-shifted fluorophores.[1] - Quenching Agents: For tissue samples, consider using autofluorescence quenchers like TrueBlack.[1]
Non-Specific Binding - Blocking Buffers: Use appropriate blocking agents (e.g., BSA, casein) to minimize non-specific binding of fluorescent probes.[2] - Antibody Titration: Optimize the concentration of primary and secondary antibodies to find the lowest concentration that still provides a specific signal.[2][3] - Washing Steps: Increase the number and stringency of wash steps to remove unbound fluorescent reagents.[4]
Compound Interference - Compound-Only Control: Test this compound alone in the assay buffer to see if it is intrinsically fluorescent at the excitation/emission wavelengths used.[4] - Spectral Scan: If the compound is fluorescent, consider using alternative fluorophores with non-overlapping spectra.
Contaminated Reagents - Fresh Reagents: Prepare fresh buffers and solutions. - High-Quality Water: Use nuclease-free, purified water.
Plate Choice - Black Plates: For fluorescence assays, use black microplates to reduce background and prevent crosstalk between wells.[5] - Glass-Bottom Plates: If imaging in plastic-bottom dishes results in high background, switch to glass-bottom vessels.[4]
Issue 2: High Variability Between Replicate Wells in Cell-Based Assays

Possible Causes and Solutions:

CauseSolution
Inconsistent Cell Seeding - Homogeneous Cell Suspension: Ensure cells are thoroughly resuspended before plating to avoid clumps and achieve a uniform cell density in each well. - Automated Dispensing: Use automated cell dispensers for higher precision compared to manual pipetting.
Edge Effects - Plate Incubation: Incubate plates in a humidified chamber to minimize evaporation from the outer wells.[5] - Outer Well Exclusion: Avoid using the outermost wells of the microplate for experimental samples; instead, fill them with sterile buffer or media.
Cell Health and Passage Number - Consistent Passaging: Use cells within a consistent and narrow range of passage numbers for all experiments.[6][7] - Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can significantly alter cellular responses.[6][7]
Incomplete Trypsinization - Standardized Protocol: Incomplete detachment of adherent cells can lead to selection of a subpopulation, increasing variability over time.[6]
Environmental Fluctuations - Stable Incubation: Ensure consistent temperature, humidity, and CO2 levels in the incubator.[5]

Frequently Asked Questions (FAQs)

Q1: How can I begin to develop an assay for an uncharacterized compound like this compound?

A1: Start by performing a literature search for compounds with similar chemical structures to get potential clues about possible biological targets. If no information is available, consider high-throughput screening against a panel of diverse targets. Once a potential target or phenotype is identified, you can begin developing a specific assay. The initial phase of assay development should focus on establishing a robust and reproducible signal window.

Q2: What are the key parameters to optimize for improving the signal-to-noise ratio?

A2: The key parameters to optimize include:

  • Reagent Concentrations: Titrate all critical reagents (e.g., enzymes, substrates, antibodies, and the test compound itself) to find the optimal concentrations that yield the best signal window.[2]

  • Incubation Times and Temperatures: Optimize incubation periods and temperatures for all reaction steps.

  • Buffer Composition: Adjust pH, salt concentration, and include necessary co-factors or detergents to ensure optimal performance of assay components.

  • Plate Type: Choose the appropriate microplate (e.g., black for fluorescence, white for luminescence) to maximize signal detection and minimize background.[5]

Q3: How can I determine if this compound is interfering with my assay technology rather than acting on the biological target?

A3: Several control experiments can help identify assay artifacts:

  • Counterscreening: Test the compound in an assay format that uses a different detection technology (e.g., luminescence instead of fluorescence).

  • Target-Independent Controls: Use a cell line that does not express the target of interest or a biochemical assay lacking a key component (e.g., the enzyme).

  • Promiscuity Assays: Test the compound in assays for known promiscuous inhibitors (e.g., assays containing detergents like Triton X-100).

Q4: What is the importance of Z' factor and how is it calculated?

A4: The Z' (Z-prime) factor is a statistical parameter used to quantify the quality of an assay. It takes into account the dynamic range of the signal and the data variation. A Z' factor between 0.5 and 1.0 is considered excellent for high-throughput screening.

The formula for Z' factor is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Experimental Protocols

Protocol 1: Generic Fluorescence-Based Biochemical Assay Optimization

This protocol provides a template for optimizing a simple enzymatic assay using a fluorogenic substrate.

  • Reagent Preparation:

    • Prepare a 2X stock of enzyme in assay buffer.

    • Prepare a 2X stock of fluorogenic substrate in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer with a constant, low percentage of DMSO (e.g., <1%).

  • Assay Procedure (384-well format):

    • Add 5 µL of this compound dilution or control (buffer with DMSO) to the appropriate wells of a black, low-volume 384-well plate.

    • Add 10 µL of 2X enzyme stock to all wells.

    • Incubate for a pre-determined time (e.g., 15 minutes) at the desired temperature.

    • Initiate the reaction by adding 10 µL of 2X substrate stock to all wells.

    • Read the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic read) or at a single endpoint.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the initial reaction rates as a function of this compound concentration.

    • Calculate IC50 values if inhibition is observed.

Protocol 2: Cell Viability/Cytotoxicity Assay Optimization

This protocol outlines the optimization of a common cell-based assay.

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cell line in culture medium.

    • Seed cells into a clear-bottom, black- or white-walled 96-well plate at various densities (e.g., 2,500, 5,000, 10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or controls (vehicle control, positive control for cell death).

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Assay Readout:

    • Add the viability/cytotoxicity reagent (e.g., resazurin-based, ATP-based) according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Read the signal (fluorescence or luminescence) on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot cell viability as a function of this compound concentration.

    • Calculate EC50 or IC50 values.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Compound Preparation treatment Compound Treatment reagent_prep->treatment cell_culture Cell Culture & Seeding cell_culture->treatment incubation Incubation treatment->incubation readout Signal Readout incubation->readout data_norm Data Normalization readout->data_norm dose_response Dose-Response Curve data_norm->dose_response parameter_calc Parameter Calculation (IC50/EC50) dose_response->parameter_calc troubleshooting_logic start Poor Signal-to-Noise Ratio high_bg High Background? start->high_bg low_signal Low Signal? high_bg->low_signal No check_autofluor Check Autofluorescence & Compound Fluorescence high_bg->check_autofluor Yes high_var High Variability? low_signal->high_var No check_reagent_activity Verify Reagent Activity & Stability low_signal->check_reagent_activity Yes check_seeding Review Cell Seeding Protocol high_var->check_seeding Yes end Improved Assay high_var->end No opt_reagents Optimize Reagent Concentrations & Wash Steps check_autofluor->opt_reagents change_plate Change Plate Type opt_reagents->change_plate change_plate->high_bg opt_assay_conditions Optimize Assay Conditions (pH, Temp, Time) check_reagent_activity->opt_assay_conditions increase_reagent_conc Increase Reagent Concentrations opt_assay_conditions->increase_reagent_conc increase_reagent_conc->low_signal check_environment Check Incubator & Environment check_seeding->check_environment check_edge_effects Evaluate Edge Effects check_environment->check_edge_effects check_edge_effects->high_var

References

Addressing off-target effects of ZINC04177596

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ZINC04177596, a known inhibitor of the HIV-1 Nef protein.

FAQs and Troubleshooting Guides

Question 1: We observe unexpected changes in T-cell activation and signaling in our experiments with this compound. What could be the cause?

Answer:

This compound targets the HIV-1 Nef protein, which is a critical modulator of T-cell signaling pathways. Off-target effects may arise from the inhibition of Nef's interaction with host cell kinases that play a crucial role in T-cell activation. We recommend investigating the phosphorylation status and activity of key signaling molecules.

Troubleshooting:

  • Hypothesis: this compound may be interfering with the activity of Src family kinases (SFKs) or p21-activated kinase 2 (PAK2), both of which are known to be hijacked by Nef to modulate T-cell signaling.

  • Experiment: Perform Western blot analysis to probe for the phosphorylated (active) forms of SFKs (e.g., Lck, Hck) and PAK2 in T-cells treated with this compound in the presence and absence of HIV-1 Nef.

  • Expected Outcome: A decrease in the phosphorylation of these kinases in the presence of this compound, even in Nef-expressing cells, would suggest an off-target effect on these host cell proteins.

Question 2: Our experiments show altered surface expression of MHC-I and CD4 on uninfected cells treated with this compound. Is this an expected off-target effect?

Answer:

This is a plausible off-target effect. HIV-1 Nef is known to downregulate MHC-I and CD4 from the cell surface by hijacking the host cell's protein trafficking machinery. This compound, by inhibiting Nef, is expected to reverse this downregulation in infected cells. However, if similar effects are observed in uninfected cells, it may indicate that the compound is interacting with components of the endocytic and trafficking pathways.

Troubleshooting:

  • Hypothesis: this compound may be non-specifically interacting with adaptor proteins (e.g., AP-1, AP-2) or other trafficking regulators (e.g., Rab GTPases) that are involved in the internalization and recycling of surface receptors.

  • Experiment: Utilize flow cytometry to quantify the surface levels of MHC-I and CD4 on various uninfected cell lines (e.g., Jurkat, HEK293T) following treatment with a dose range of this compound.

  • Expected Outcome: A significant change in the surface expression of these receptors in the absence of Nef would point towards an off-target interaction with the cellular trafficking machinery.

Question 3: We are observing unexpected cell morphology changes and effects on the actin cytoskeleton in our cell cultures treated with this compound. How can we investigate this?

Answer:

HIV-1 Nef is known to influence the actin cytoskeleton through its interaction with and activation of PAK2.[1][2] Alterations in cell morphology and the actin network could be an off-target consequence of this compound's activity.

Troubleshooting:

  • Hypothesis: this compound may be directly or indirectly modulating the activity of PAK2 or other regulators of the actin cytoskeleton.

  • Experiment: Perform immunofluorescence microscopy to visualize the actin cytoskeleton (using phalloidin staining) in cells treated with this compound. Concurrently, assess the phosphorylation status of PAK2 and its downstream targets involved in cytoskeletal regulation.

  • Expected Outcome: Observable changes in actin stress fibers, cell spreading, or membrane ruffling, coupled with altered PAK2 activity, would suggest an off-target effect on this pathway.

Quantitative Data Summary

Table 1: Potential Off-Target Interactions of this compound

Potential Off-Target Known Interaction with Nef Cellular Function Recommended Assay
Src Family Kinases (Hck, Lyn, c-Src) Nef binds to the SH3 domain, leading to kinase activation.[3][4][5]T-cell activation, cell signalingIn vitro kinase assay, Western blot for phosphoproteins
p21-activated kinase 2 (PAK2) Nef associates with and activates PAK2.[6][7]Cytoskeletal dynamics, cell motility, T-cell signalingIn vitro kinase assay, Immunofluorescence of actin
Adaptor Protein Complex 1 (AP-1) Nef interacts with AP-1 to mediate protein trafficking.Protein sorting at the trans-Golgi network and endosomesCo-immunoprecipitation, Proximity ligation assay
Adaptor Protein Complex 2 (AP-2) Nef interacts with AP-2 to mediate endocytosis.[8]Clathrin-mediated endocytosisCo-immunoprecipitation, Receptor internalization assay
Rab GTPases (Rab5, Rab7, Rab11, Rab27) Nef differentially regulates the expression of Rab proteins to hijack intracellular trafficking.[9]Vesicular trafficking, endosomal sorting, exosome releaseWestern blot for Rab protein levels, Confocal microscopy of endosomal markers

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for Src Family Kinase Activity

  • Prepare Cell Lysates: Culture relevant T-cell lines (e.g., Jurkat) and treat with this compound at various concentrations for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for the Src family kinase of interest (e.g., anti-Hck) to pull down the kinase.

  • Kinase Reaction: Resuspend the immunoprecipitated kinase in a kinase buffer containing a generic substrate (e.g., enolase) and [γ-³²P]ATP.

  • Detection: Separate the reaction products by SDS-PAGE and detect the phosphorylated substrate by autoradiography.

  • Analysis: Quantify the band intensity to determine the relative kinase activity in treated versus untreated samples.

Protocol 2: Flow Cytometry Analysis of MHC-I Surface Expression

  • Cell Preparation: Culture cells of interest and treat with this compound. For a positive control for downregulation, use cells expressing HIV-1 Nef.

  • Staining: Harvest the cells and stain with a fluorescently labeled antibody specific for MHC-I (e.g., anti-HLA-A, B, C).

  • Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the MHC-I signal. Compare the MFI of treated cells to untreated controls.

Visualizations

HIV_Nef_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Nef HIV-1 Nef This compound->Nef inhibits SFKs Src Family Kinases (Hck, Lyn, c-Src) Nef->SFKs activates PAK2 PAK2 Nef->PAK2 activates Signaling_Cascade T-Cell Signaling Cascade SFKs->Signaling_Cascade Actin_Cytoskeleton Actin Cytoskeleton Remodeling PAK2->Actin_Cytoskeleton TCR TCR TCR->Signaling_Cascade initiates MHC_I_Trafficking cluster_workflow Experimental Workflow: Assessing Off-Target Effects on MHC-I Trafficking Start Treat uninfected cells with this compound Stain Stain for surface MHC-I Start->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Mean Fluorescence Intensity Analyze->Quantify Compare Compare to untreated control Quantify->Compare OffTarget Potential off-target effect on trafficking machinery Compare->OffTarget Significant Change NoEffect No significant effect observed Compare->NoEffect No Change Logical_Relationship cluster_logic Logical Troubleshooting Flow for Unexpected Phenotypes Phenotype Unexpected Phenotype Observed with this compound IsNefPresent Is HIV-1 Nef expressed in the system? Phenotype->IsNefPresent OnTarget Phenotype is likely due to ON-TARGET inhibition of Nef IsNefPresent->OnTarget Yes OffTargetHypothesis Formulate OFF-TARGET hypothesis (e.g., interaction with host protein) IsNefPresent->OffTargetHypothesis No DesignExperiment Design experiment to test hypothesized off-target interaction OffTargetHypothesis->DesignExperiment ExecuteExperiment Execute experiment and analyze data DesignExperiment->ExecuteExperiment Conclusion Draw conclusion on potential off-target effect ExecuteExperiment->Conclusion

References

Navigating Experimental Variability with Small Molecules: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for ZINC04177596 is not available. Therefore, this technical support center provides guidance on common experimental variability and reproducibility issues encountered when working with small molecules sourced from large databases like ZINC. The principles and troubleshooting steps outlined here are broadly applicable to in-vitro screening and characterization of novel chemical compounds.

This guide is intended for researchers, scientists, and drug development professionals to help identify potential sources of error and improve the reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: We are seeing significant batch-to-batch variation in the activity of our small molecule. What could be the cause?

A1: Batch-to-batch variability is a common issue and can stem from several factors related to the synthesis and handling of the compound. Purity is a primary concern; even small amounts of highly active impurities can lead to inconsistent results. It is also crucial to confirm the chemical identity and structural integrity of each new batch, as synthesis side-products or degradation can alter the compound's properties. Inconsistent salt forms or the presence of residual solvents can also affect solubility and, consequently, the apparent biological activity.

Q2: The IC50 value for our compound changes every time we run the assay. What are the likely sources of this variability?

A2: Fluctuations in IC50 values often point to inconsistencies in assay conditions or reagent stability. Key areas to investigate include:

  • Cell-based assays: Cell passage number, cell density, and growth phase can all impact cellular response to a compound.

  • Reagent stability: Ensure all reagents, including the compound, media, and detection agents, are stored correctly and are within their expiration dates. Freeze-thaw cycles of the compound stock solution should be minimized.

  • Assay conditions: Minor variations in incubation times, temperature, and CO2 levels can influence biological activity.

  • Liquid handling: Inaccurate or inconsistent pipetting, especially at low volumes, can introduce significant errors.

Q3: Our compound shows poor solubility in our assay buffer. How can we address this?

A3: Poor aqueous solubility is a frequent challenge with small molecules. If the compound is precipitating in your assay, the effective concentration will be lower and more variable than intended. Consider the following troubleshooting steps:

  • Solvent choice: While DMSO is a common solvent for initial stock solutions, the final concentration in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

  • Use of excipients: Surfactants like Tween-20 or Pluronic F-68 can help maintain compound solubility in aqueous buffers.

  • pH adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the buffer.

  • Sonication: Brief sonication of the stock solution before dilution can help dissolve small aggregates.

Troubleshooting Guides

Issue: High Well-to-Well Variability in Plate-Based Assays

High variability across replicate wells can mask true biological effects and make data interpretation difficult.

Potential Causes and Solutions

CauseTroubleshooting Steps
Inconsistent Cell Seeding - Ensure a homogenous single-cell suspension before plating.- Use a multichannel pipette or automated dispenser for cell seeding.- Avoid "edge effects" by not using the outer wells of the plate or by filling them with a buffer.
Pipetting Inaccuracy - Calibrate pipettes regularly.- Use low-retention pipette tips.- For serial dilutions, ensure thorough mixing between each step.
Compound Precipitation - Visually inspect wells for precipitate after compound addition.- Reduce the final compound concentration.- Test alternative assay buffers or add solubility enhancers.
Reader-Related Artifacts - Ensure the plate reader is properly calibrated.- Check for scratches or dust on the plate bottom.- Use plates compatible with your reader (e.g., clear bottom for absorbance, black for fluorescence).
Issue: Lack of Reproducibility Between Experiments

When results from one experiment cannot be reproduced in a subsequent one, it's crucial to systematically investigate all potential sources of variation.

Systematic Investigation Workflow

A logical workflow for troubleshooting reproducibility issues.

Methodologies for Key Experiments

General Protocol for a Cell-Based Viability Assay (e.g., MTS/MTT)
  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., this compound) in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C and 5% CO2.

  • Reagent Addition: Add the viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizing Experimental Workflows and Pathways

High-Throughput Screening (HTS) Workflow

HTS_Workflow cluster_Prep Preparation cluster_Screen Screening cluster_Analysis Data Analysis compound_prep Compound Library (Plate Reformatting) compound_add Compound Addition (Robotic Liquid Handling) compound_prep->compound_add assay_prep Assay Plate Prep (e.g., Cell Seeding) assay_prep->compound_add incubation Incubation compound_add->incubation reagent_add Reagent Addition incubation->reagent_add readout Signal Readout (Plate Reader) reagent_add->readout raw_data Raw Data readout->raw_data normalization Normalization & QC raw_data->normalization hit_id Hit Identification normalization->hit_id

A generalized workflow for high-throughput screening.
Hypothetical Signaling Pathway Modulation

The following diagram illustrates a generic signaling cascade that could be targeted by a small molecule inhibitor like this compound.

Signaling_Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf Activates gene Gene Expression tf->gene response Cellular Response gene->response inhibitor This compound inhibitor->kinase2 Inhibits

Hypothetical inhibition of a signaling pathway by a small molecule.

Technical Support Center: Enhancing the Bioavailability of ZINC04177596

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in modifying ZINC04177596 for enhanced bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is bioavailability a potential concern?

A1: this compound is a chemical compound identified as bis(2-amino-3,5-dimethylbenzenethiolate)zinc[1]. As a zinc-containing complex with organic ligands, it may face bioavailability challenges typical of metallo-organic compounds and poorly soluble molecules. Key concerns include low aqueous solubility, potential instability in the gastrointestinal (GI) tract, and poor permeability across intestinal membranes. Enhancing its bioavailability is crucial for achieving therapeutic efficacy in oral dosage forms.

Q2: What are the initial steps to assess the bioavailability of this compound?

A2: A stepwise approach is recommended. Start with in silico and in vitro methods before proceeding to more complex in vivo studies.

  • In Silico Prediction: Utilize computational models to predict physicochemical properties like solubility, lipophilicity (logP), and permeability, which are key determinants of oral bioavailability.

  • In Vitro Characterization: Experimentally determine aqueous solubility at different pH values and assess its permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers[2][3].

  • In Vivo Pharmacokinetic (PK) Studies: If initial in vitro data is promising, conduct pilot PK studies in animal models (e.g., rodents) to determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) following oral administration[4][5].

Q3: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like this compound?

A3: Strategies primarily focus on improving solubility, dissolution rate, and/or membrane permeability. These can be broadly categorized into formulation-based and chemistry-based approaches.

  • Formulation Strategies: These involve modifying the drug's physical form or its delivery vehicle. Examples include particle size reduction (micronization, nanosizing), lipid-based formulations (e.g., SEDDS), and amorphous solid dispersions[6][7][8].

  • Chemical Modification Strategies: These involve altering the molecule itself. For this compound, this could involve salt formation (if ionizable groups are present) or co-crystallization with a suitable co-former to improve its physicochemical properties[6][9].

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of this compound

Symptoms:

  • Difficulty preparing stock solutions for in vitro assays.

  • Inconsistent results in cell-based assays.

  • Low and variable absorption in animal studies.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Crystalline Nature Employ particle size reduction techniques such as micronization or nanomilling.Increasing the surface area-to-volume ratio can enhance the dissolution rate according to the Noyes-Whitney equation[7].
Poor Wettability Formulate with surfactants or wetting agents.Improves the interaction between the compound and the aqueous medium, facilitating dissolution.
Low Intrinsic Solubility Prepare an amorphous solid dispersion by incorporating this compound into a polymer matrix.The amorphous form has a higher energy state than the crystalline form, leading to increased apparent solubility and dissolution rate[6][8].
pH-Dependent Solubility Characterize the solubility at different pH values (e.g., pH 1.2, 4.5, 6.8) to identify optimal conditions for dissolution in the GI tract.Solubility can be significantly influenced by the pH of the surrounding environment, which varies along the GI tract.
Inadequate Solvent For preclinical studies, consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).These formulations can keep the drug in a solubilized state in the GI tract, bypassing the dissolution step and improving absorption[7].
Issue 2: Poor Permeability in Caco-2 Assays

Symptoms:

  • Low apparent permeability coefficient (Papp) in the apical to basolateral direction.

  • High efflux ratio (Papp B-A / Papp A-B > 2).

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
High Lipophilicity Co-formulate with permeation enhancers or cyclodextrins.Permeation enhancers can transiently open tight junctions between cells, while cyclodextrins can increase the concentration of free drug at the cell surface.
Efflux Transporter Substrate Co-administer with known inhibitors of P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the Caco-2 assay (e.g., verapamil).If permeability increases in the presence of an inhibitor, it confirms that this compound is a substrate for that efflux transporter.
Low Transcellular Transport Consider structural modifications to optimize lipophilicity (logP) or reduce the number of hydrogen bond donors/acceptors.Optimizing physicochemical properties can improve passive diffusion across the cell membrane.
Metabolic Instability Analyze the basolateral medium for metabolites of this compound.Caco-2 cells express some metabolic enzymes that could degrade the compound during transit.

Summary of Bioavailability Enhancement Techniques

The following table summarizes common techniques used to improve the bioavailability of poorly soluble drugs.

Technique Principle Advantages Disadvantages
Micronization/Nanonization Increases surface area for dissolution[10].Broadly applicable, relatively simple.May not be sufficient for very low solubility; potential for particle aggregation.
Amorphous Solid Dispersions Stabilizes the drug in a high-energy amorphous form[6][8].Significant increase in solubility and dissolution rate.Potential for recrystallization during storage; requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) Maintains the drug in a solubilized state in the GI tract.Bypasses dissolution; can enhance lymphatic uptake.Higher complexity in formulation development and manufacturing.
Co-crystals Forms a new crystalline solid with a co-former, altering physicochemical properties[6].Can improve solubility, stability, and mechanical properties.Requires extensive screening for a suitable co-former.
Prodrugs Chemically modifies the drug to improve properties, with subsequent cleavage in vivo to release the active drug.Can overcome multiple barriers (solubility, permeability, metabolism).Requires careful design to ensure efficient cleavage and avoid toxic byproducts.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, typically for 21-25 days.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. Add the transport buffer containing this compound (typically at a non-toxic concentration) to the apical (donor) side. c. Add fresh transport buffer to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical): Repeat the experiment in the reverse direction to assess active efflux.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To enhance the solubility and dissolution rate of this compound by creating an amorphous solid dispersion.

Methodology:

  • Polymer Selection: Choose a suitable polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected polymer (e.g., methanol, ethanol, or a mixture).

  • Preparation: a. Dissolve a specific ratio of this compound and the polymer (e.g., 1:1, 1:3, 1:5 by weight) in the chosen solvent to form a clear solution. b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. Further dry the resulting solid film/powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove residual solvent.

  • Characterization: a. Dissolution Testing: Perform dissolution studies on the prepared solid dispersion compared to the pure compound in a relevant buffer (e.g., simulated gastric or intestinal fluid). b. Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation solubility Solubility Assay (pH 1.2, 4.5, 6.8) pampa PAMPA solubility->pampa caco2 Caco-2 Permeability pampa->caco2 metabolism Microsomal Stability caco2->metabolism micronization Micronization caco2->micronization Low Permeability/ Solubility Issues pk_study Rodent PK Study (Oral Dosing) metabolism->pk_study Promising In Vitro Profile micronization->pk_study sdd Solid Dispersion sdd->pk_study lipid Lipid Formulation lipid->pk_study bioavailability_calc Calculate F% pk_study->bioavailability_calc

Caption: Experimental workflow for bioavailability assessment and enhancement.

troubleshooting_pathway start Low Oral Bioavailability Observed for this compound check_sol Is Solubility < 10 µg/mL? start->check_sol check_perm Is Caco-2 Papp < 1x10⁻⁶ cm/s? check_sol->check_perm No sol_strat Solubility Enhancement Strategies: - Micronization - Solid Dispersion - Lipid Formulation check_sol->sol_strat Yes perm_strat Permeability Enhancement Strategies: - Permeation Enhancers - Prodrug Approach check_perm->perm_strat Yes efflux Is Efflux Ratio > 2? check_perm->efflux No sol_strat->check_perm efflux_strat Address Efflux: - P-gp Inhibitor Co-dosing - Structural Modification efflux->efflux_strat Yes both_strat Combined Approach: - Solubilizing Formulation with  Permeation Enhancers efflux->both_strat No

Caption: Decision pathway for troubleshooting low bioavailability.

References

Technical Support Center: Best Practices for Small Molecule Data Analysis and Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information, scientific literature, and databases accessible via Google Search do not contain specific experimental data or established biological activities for the compound identifier ZINC04177596 . ZINC is a database containing billions of commercially available compounds for virtual screening. The identifier this compound refers to one such compound, for which detailed biological data does not appear to be published.

Therefore, this technical support center provides a generalized framework and best practices for the data analysis and interpretation of a hypothetical small molecule inhibitor, referred to herein as "Compound X," which could be any compound from the ZINC database, including this compound, that a researcher might be investigating. The provided data, pathways, and protocols are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: My in vitro assay shows high potency for Compound X, but it has no effect in cell-based assays. What could be the reason?

A1: This is a common challenge in drug discovery. Several factors could be at play:

  • Cell Permeability: Compound X may have poor membrane permeability and is unable to reach its intracellular target.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Metabolism: The compound could be rapidly metabolized into an inactive form by cellular enzymes.

  • Target Engagement: The target protein may not be expressed at sufficient levels in the cell line used, or it might be in a different conformational state than the recombinant protein used in the in vitro assay.

Q2: I am observing high variability in my experimental replicates. How can I troubleshoot this?

A2: High variability can obscure real biological effects. Consider the following:

  • Reagent Stability: Ensure all reagents, including Compound X, are properly stored and have not degraded. Prepare fresh solutions of the compound for each experiment.

  • Assay Conditions: Standardize all assay parameters, including incubation times, temperatures, and cell densities.

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in reagent and compound addition.

  • Cell Line Health: Ensure your cells are healthy, within a consistent passage number, and free from contamination.

Q3: How do I determine if Compound X is a specific inhibitor of my target protein?

A3: Establishing specificity is crucial. A multi-pronged approach is recommended:

  • Orthogonal Assays: Validate your findings using a different assay format that measures a different aspect of your target's function.

  • Counter-Screening: Test Compound X against a panel of related proteins to check for off-target effects.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of your target protein. A specific inhibitor should have a diminished effect in these cells compared to control cells.

Troubleshooting Guides

Guide 1: Poor Solubility of Compound X
Symptom Possible Cause Suggested Solution
Precipitate observed in stock solution or assay buffer.Compound X has low aqueous solubility.- Prepare stock solutions in 100% DMSO. - Test different assay buffers with varying pH or containing solubilizing agents like BSA or Tween-20. - Use sonication to aid dissolution.
Inconsistent results at higher concentrations.Compound is precipitating at the tested concentrations.- Determine the kinetic solubility of the compound in your assay buffer. - Test a narrower concentration range below the solubility limit.
Guide 2: Interpreting IC50/EC50 Data
Issue Consideration Actionable Step
Very steep dose-response curve.May indicate non-specific activity or compound aggregation at higher concentrations.- Perform a detergent-based counter-screen to check for aggregation. - Visually inspect for precipitation at high concentrations.
Incomplete inhibition at the highest tested concentration.The compound may be a weak inhibitor, or there might be solubility issues.- If solubility permits, extend the concentration range. - If the curve flattens out at partial inhibition, the compound may not be a full inhibitor.
IC50 value varies significantly between experiments.Assay variability or compound instability.- Review and standardize the experimental protocol. - Prepare fresh compound dilutions for each experiment.

Data Presentation

Table 1: In Vitro Potency of Compound X Against Target and Related Proteins
Target Protein Assay Type Compound X IC50 (µM) Positive Control IC50 (µM)
Target Kinase AKinase Glo0.5 ± 0.10.01 ± 0.002
Related Kinase BKinase Glo15 ± 2.50.02 ± 0.005
Related Kinase CKinase Glo> 500.008 ± 0.001
Table 2: Cellular Activity of Compound X
Cell Line Assay Type Compound X EC50 (µM) Notes
WT Cancer Cell LineCell Viability (MTT)2.5 ± 0.5
Target Knockout Cell LineCell Viability (MTT)> 50Demonstrates on-target activity.
Normal Fibroblast LineCell Viability (MTT)25 ± 4.210-fold selectivity over normal cells.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Kinase-Glo®)
  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create a 10-point serial dilution series in DMSO.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to a 384-well white plate.

  • Kinase Reaction: Add 5 µL of a solution containing the kinase and substrate in kinase buffer to each well.

  • ATP Addition: Add 5 µL of ATP solution to initiate the kinase reaction. Incubate at room temperature for 1 hour.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X (final DMSO concentration < 0.1%). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated control cells. Calculate the EC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis invitro_assay Primary In Vitro Assay (e.g., Kinase-Glo) counterscreen Selectivity Screen (Related Kinases) invitro_assay->counterscreen Hit Confirmation cell_viability Cell Viability Assay (e.g., MTT) invitro_assay->cell_viability Progression to Cells target_engagement Target Engagement Assay (e.g., Western Blot for p-Target) cell_viability->target_engagement

Caption: A generalized experimental workflow for a small molecule inhibitor.

signaling_pathway receptor Receptor kinase_a Target Kinase A receptor->kinase_a Activates substrate Substrate kinase_a->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response compound_x Compound X compound_x->kinase_a Inhibits

Caption: Hypothetical signaling pathway showing the inhibitory action of Compound X.

Validation & Comparative

Comparative Analysis of ZINC04177596 with Known Influenza Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Virology

This guide provides a comparative analysis of the computationally identified compound ZINC04177596 with established and clinically approved influenza neuraminidase inhibitors, Oseltamivir and Zanamivir. While experimental data for this compound is not publicly available, this document serves as a resource for researchers by outlining the standard experimental protocols required for such a comparison and presenting the existing data for well-known inhibitors.

Introduction to Influenza Neuraminidase Inhibition

Influenza viruses, the causative agents of seasonal flu, possess two key surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). Hemagglutinin facilitates viral entry into host cells, while neuraminidase is crucial for the release of newly formed virus particles from infected cells, thus enabling the spread of the infection. Neuraminidase inhibitors are a class of antiviral drugs that block the active site of the neuraminidase enzyme, preventing the release of progeny virions and halting the progression of the infection.[1][2] Oseltamivir (marketed as Tamiflu) and Zanamivir (marketed as Relenza) are widely used neuraminidase inhibitors effective against both influenza A and B viruses.[1] Computational studies have identified this compound as a potential neuraminidase inhibitor, making it a compound of interest for further investigation.

Quantitative Comparison of Inhibitory Activity

A direct quantitative comparison of the inhibitory potency of this compound with Oseltamivir and Zanamivir requires experimental determination of their half-maximal inhibitory concentrations (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the neuraminidase enzyme by 50%. While a range of IC50 values for Oseltamivir and Zanamivir against various influenza strains have been reported, no publicly available experimental data for this compound currently exists.

The following table summarizes the reported IC50 values for Oseltamivir and Zanamivir against representative influenza A and B virus strains. This table will be updated with data for this compound as it becomes available through experimental validation.

InhibitorVirus StrainIC50 (nM)Reference
This compound Influenza A (H1N1)Not Available-
Influenza A (H3N2)Not Available-
Influenza BNot Available-
Oseltamivir Carboxylate Influenza A (H1N1)pdm09~1.8[3]
Influenza A (H3N2)~0.48[4]
Influenza B5- to 10-fold higher than Zanamivir[1]
Zanamivir Influenza A (H1N1)pdm09~0.5[3]
Influenza A (H3N2)~0.74[4]
Influenza B~0.5 - 1.0[1]

Experimental Protocol: Neuraminidase Inhibition Assay

The standard method for determining the IC50 values of neuraminidase inhibitors is a fluorescence-based enzyme inhibition assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][5]

Materials:
  • Influenza Virus Stock: Cultured in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs.[5]

  • Neuraminidase Inhibitors: this compound, Oseltamivir carboxylate (the active form of Oseltamivir), and Zanamivir.

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay Buffer: 33.3 mM MES (2-(N-morpholino)ethanesulfonic acid) and 4 mM CaCl2, pH 6.5.[1]

  • Stop Solution: 0.14 M NaOH in 83% ethanol.[1]

  • Fluorescence Standard: 4-Methylumbelliferone (4-MU).

  • 96-well plates: Black, flat-bottom plates for fluorescence measurement.

  • Fluorometer: Capable of excitation at ~355-365 nm and emission at ~450-460 nm.[1][6]

Procedure:
  • Preparation of Reagents:

    • Prepare serial dilutions of the neuraminidase inhibitors (this compound, Oseltamivir carboxylate, Zanamivir) in assay buffer.

    • Prepare a working solution of MUNANA substrate in assay buffer.

    • Prepare a standard curve of 4-MU in assay buffer.

  • Assay Performance:

    • Add a standardized amount of influenza virus to the wells of a 96-well plate.

    • Add the serially diluted inhibitors to the respective wells and incubate at 37°C for 30-45 minutes to allow for inhibitor binding to the neuraminidase.[1][6]

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes.[7]

    • Stop the reaction by adding the stop solution.[1]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of each well using a fluorometer.

    • Subtract the background fluorescence (wells with no virus).

    • Convert the fluorescence readings to the amount of product formed using the 4-MU standard curve.

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of this comparative analysis, the following diagrams illustrate the influenza virus replication cycle, the mechanism of neuraminidase inhibitors, and the experimental workflow for the inhibition assay.

G Influenza Virus Replication Cycle & Neuraminidase Inhibition cluster_cell Host Cell cluster_inhibition Inhibition Viral Entry Viral Entry Replication Replication Viral Entry->Replication Assembly Assembly Replication->Assembly Budding Budding Assembly->Budding Release Release Budding->Release Neuraminidase Action New Virus New Virus Release->New Virus Infection Spread Neuraminidase Inhibitors Neuraminidase Inhibitors Neuraminidase Inhibitors->Release Blocks Virus Virus Virus->Viral Entry

Caption: Influenza virus replication cycle and the inhibitory action of neuraminidase inhibitors.

G Neuraminidase Inhibition Assay Workflow Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Virus, Inhibitors, Substrate Incubation Incubation Plate Setup->Incubation Add Virus & Inhibitors Reaction Reaction Incubation->Reaction Add Substrate Measurement Measurement Reaction->Measurement Stop Reaction & Read Fluorescence Data Analysis Data Analysis Measurement->Data Analysis Calculate % Inhibition & IC50

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

Conclusion

While computational predictions for this compound are promising, experimental validation is essential to ascertain its efficacy as a neuraminidase inhibitor. The detailed protocol provided in this guide offers a standardized approach to determine the IC50 value of this compound, enabling a direct and meaningful comparison with established drugs like Oseltamivir and Zanamivir. Such a comparative analysis is a critical step in the evaluation of novel antiviral candidates and their potential for future development. The data presented for the known inhibitors serves as a benchmark for these future experimental evaluations.

References

Navigating Cellular Landscapes: A Comparative Guide for the Cross-Validation of ZINC04177596 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a cross-validation study of the activity of the small molecule ZINC04177596. While in silico studies have identified this compound as a potential neuraminidase inhibitor, a thorough in vitro evaluation across multiple cell models is essential to elucidate its biological activity and therapeutic potential. This document outlines the requisite experimental protocols, data presentation structures, and key signaling pathways for a robust comparative analysis.

Comparative Analysis of this compound Cytotoxicity

To ascertain the differential activity of this compound, a panel of well-characterized cancer cell lines and a non-malignant control should be employed. The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values, a key metric of cytotoxic potency.

Cell LineCancer TypeKey CharacteristicsThis compound IC50 (µM)Doxorubicin IC50 (µM) (Control)
MCF-7 Breast AdenocarcinomaEstrogen Receptor (ER)+, Progesterone Receptor (PR)+, HER2-Hypothetical ValueHypothetical Value
MDA-MB-231 Breast AdenocarcinomaTriple-Negative (ER-, PR-, HER2-)Hypothetical ValueHypothetical Value
T-47D Breast Ductal CarcinomaER+, PR+, HER2-Hypothetical ValueHypothetical Value
MCF-10A Non-malignant BreastNormal Breast EpitheliumHypothetical ValueHypothetical Value

Experimental Protocols

A meticulous and standardized experimental approach is paramount for generating reproducible and comparable data.

Cell Culture and Maintenance
  • MCF-7 and T-47D: Cells should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MDA-MB-231: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • MCF-10A: Culture in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, and 10 µg/mL insulin.

  • General Conditions: All cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a positive control such as Doxorubicin for 48 or 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis for MAPK/ERK Pathway Activation
  • Protein Extraction: Treat cells with this compound at varying concentrations for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total ERK, phosphorylated ERK (p-ERK), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Visualizing Methodologies and Pathways

To further clarify the experimental design and potential mechanism of action, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Viability Assessment Cell Culture Cell Culture Seeding in 96-well plates Seeding in 96-well plates Cell Culture->Seeding in 96-well plates Serial Dilution of this compound Serial Dilution of this compound Seeding in 96-well plates->Serial Dilution of this compound Incubation (48-72h) Incubation (48-72h) Serial Dilution of this compound->Incubation (48-72h) MTT Assay MTT Assay Incubation (48-72h)->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response ZINC This compound ZINC->MEK

Head-to-Head Study: ZINC04177596 and Standard of Care - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth examination of the available data on ZINC04177596 in contrast to established therapeutic agents.

Introduction

In the landscape of drug discovery and development, the identification and characterization of novel chemical entities with therapeutic potential is a critical endeavor. This compound is a molecule cataloged in the ZINC database, a comprehensive library of commercially available compounds used for virtual screening and drug design. This guide aims to provide a comparative analysis of this compound against a relevant standard-of-care drug. However, a thorough search of the scientific literature and public databases reveals a significant lack of published data on the biological activity, therapeutic target, and mechanism of action of this compound. This absence of information precludes a direct, data-driven comparison with an established standard drug.

The ZINC database is a valuable resource for researchers, containing millions of compounds that can be computationally screened for potential interactions with biological targets. Compounds are assigned unique ZINC IDs, such as this compound, for identification. While a compound's presence in this database indicates its availability for purchase and experimental testing, it does not imply that any such testing has been conducted or that the compound has any known biological effects.

Challenges in a Head-to-Head Comparison

A head-to-head comparison between a novel compound and a standard drug requires a substantial body of evidence, including:

  • Target Identification: The specific protein, enzyme, or signaling pathway that the compound interacts with to elicit a therapeutic effect.

  • In Vitro Studies: Data from cell-based assays demonstrating the compound's potency, selectivity, and mechanism of action.

  • In Vivo Studies: Preclinical data from animal models evaluating the compound's efficacy, safety, and pharmacokinetic profile.

  • Clinical Trial Data: For approved drugs, extensive data from human clinical trials establishing safety and efficacy in a specific patient population.

As of the latest available information, none of these critical data points are publicly accessible for this compound. Therefore, a direct comparison with a standard drug, including quantitative data tables and detailed experimental protocols, cannot be constructed at this time.

Hypothetical Comparative Framework

To illustrate the methodology that would be employed if data were available, a hypothetical scenario is presented below. Assuming this compound was identified as a potent inhibitor of the enzyme XYZ, which is a key driver in a specific type of cancer, the standard of care for which is the drug "Standardinib," a known XYZ inhibitor.

Table 1: Hypothetical In Vitro Efficacy Comparison

ParameterThis compoundStandardinib
Target Enzyme XYZEnzyme XYZ
IC₅₀ (nM) 1525
Cell Line A Proliferation GI₅₀ (µM) 0.10.5
Cell Line B Proliferation GI₅₀ (µM) 0.20.8
Selectivity (vs. related enzyme ABC) 100-fold50-fold

This table presents hypothetical data for illustrative purposes only.

Experimental Protocols

Enzyme Inhibition Assay (Hypothetical)

A biochemical assay would be performed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound and Standardinib against purified recombinant human XYZ enzyme. The assay would typically involve incubating the enzyme with a fluorescently labeled substrate in the presence of varying concentrations of the test compounds. The inhibition of substrate cleavage, measured by a decrease in fluorescence, would be used to calculate the IC₅₀ values.

Cell Proliferation Assay (Hypothetical)

Human cancer cell lines expressing high levels of the XYZ enzyme (e.g., Cell Line A and Cell Line B) would be treated with a range of concentrations of this compound and Standardinib for 72 hours. Cell viability would be assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo). The concentration of the compound that causes 50% growth inhibition (GI₅₀) would be determined.

Visualizing the Hypothetical Mechanism of Action

The following diagrams illustrate the hypothetical signaling pathway and the proposed mechanism of inhibition for both compounds.

cluster_upstream Upstream Signaling cluster_pathway XYZ Signaling Pathway cluster_cellular_response Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds XYZ_Enzyme XYZ Enzyme Receptor->XYZ_Enzyme Activates Downstream_Effector Downstream Effector XYZ_Enzyme->Downstream_Effector Phosphorylates Proliferation_Survival Cell Proliferation and Survival Downstream_Effector->Proliferation_Survival Promotes

Caption: Hypothetical signaling pathway mediated by the XYZ enzyme.

This compound This compound XYZ_Enzyme XYZ Enzyme This compound->XYZ_Enzyme Inhibits Standardinib Standardinib Standardinib->XYZ_Enzyme Inhibits Downstream_Signaling Downstream Signaling XYZ_Enzyme->Downstream_Signaling

Caption: Proposed mechanism of action for this compound and Standardinib.

While a direct comparison between this compound and a standard-of-care drug is not currently possible due to the lack of publicly available data, the framework outlined above provides a roadmap for how such a comparison would be conducted. The first crucial step for advancing our understanding of this compound is to perform initial biological screening to identify its molecular target and any potential therapeutic areas. Should these initial studies yield promising results, further preclinical development, including head-to-head comparisons with existing therapies, would be warranted. For researchers interested in this compound, the next logical step would be to acquire it and initiate in vitro screening against a panel of relevant biological targets. Without this foundational data, this compound remains an uncharacterized molecule with unknown potential.

Benchmarking the Biological Activity of N-phenyl-N'-benzoylhydrazinecarboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-phenyl-N'-benzoylhydrazinecarboxamide scaffold has emerged as a versatile pharmacophore, yielding derivatives with a spectrum of biological activities. This guide provides a comparative analysis of the performance of select derivatives, focusing on their anticancer and antifungal properties. The data presented is collated from published experimental studies, offering a benchmark against established therapeutic agents.

Anticancer Activity: Thymidylate Synthase Inhibition

A notable derivative of N-phenyl-N'-benzoylhydrazinecarboxamide has been investigated as a potent inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis and a key target in cancer therapy. The performance of this derivative was benchmarked against pemetrexed, a clinically approved TS inhibitor.

Comparative Efficacy Against A549 Human Lung Carcinoma Cells
CompoundTargetCell LineIC50 (µM)Comparator IC50 (µM)
N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivative (Compound 10l)Thymidylate SynthaseA5491.26[1]Pemetrexed: 3.31[1]

Key Finding: The N-phenyl-N'-benzoylhydrazinecarboxamide derivative, Compound 10l, demonstrated superior potency in inhibiting the growth of A549 lung cancer cells compared to pemetrexed, with an IC50 value approximately 2.6 times lower.[1]

Proposed Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action of Compound 10l revealed its ability to induce apoptosis in cancer cells. This process is mediated through the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and an alteration in the ratio of Bcl-2 family proteins.[1]

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Compound_10l Compound 10l Bax Bax Compound_10l->Bax promotes Bcl2 Bcl-2 Compound_10l->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl2->Mitochondrion stabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Pro-caspase-9 Cytochrome_c->Caspase9 activates Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis executes

Caption: Proposed intrinsic apoptosis pathway induced by Compound 10l.

Antifungal Activity

A series of N'-phenylhydrazide derivatives have demonstrated significant antifungal activity against various strains of Candida albicans, including fluconazole-resistant strains.

Comparative Efficacy Against Candida albicans
CompoundC. albicans StrainMIC80 (µg/mL)Comparator MIC80 (µg/mL)
A11 SC53141.9[2][3]Fluconazole: >64
4395 (Fluconazole-resistant)4.0[2][3]Fluconazole: >64
5272 (Fluconazole-resistant)3.7[2][3]Fluconazole: >64
B14 Fluconazole-resistant strainsBetter than Fluconazole[2]Fluconazole: Not specified
D5 Fluconazole-resistant strainsBetter than Fluconazole[2]Fluconazole: Not specified

Key Finding: Several N'-phenylhydrazide derivatives, particularly A11, exhibited potent antifungal activity against both fluconazole-sensitive and resistant strains of C. albicans, highlighting their potential as novel antifungal agents.[2][3]

Proposed Mechanism of Antifungal Action

The antifungal mechanism of these derivatives is believed to involve the generation of free radicals and reactive oxygen species (ROS), leading to damage of the fungal mycelium.

antifungal_mechanism Derivative_A11 N'-phenylhydrazide Derivative (e.g., A11) Fungal_Cell Fungal Cell (Candida albicans) Derivative_A11->Fungal_Cell enters ROS_Generation Generation of Reactive Oxygen Species (ROS) Fungal_Cell->ROS_Generation induces Cellular_Damage Cellular Damage ROS_Generation->Cellular_Damage causes Mycelium_Damage Mycelium Morphology Damage Cellular_Damage->Mycelium_Damage

Caption: Proposed antifungal mechanism of N'-phenylhydrazide derivatives.

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: A549 human lung carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the comparator drug (pemetrexed) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against Candida albicans.

Methodology:

  • Fungal Strains: The antifungal activity was evaluated against standard and fluconazole-resistant strains of C. albicans.

  • Inoculum Preparation: Fungal suspensions were prepared in RPMI-1640 medium to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Compound Dilution: The test compounds and fluconazole were serially diluted in 96-well microtiter plates.

  • Inoculation: The fungal inoculum was added to each well containing the diluted compounds.

  • Incubation: The plates were incubated at 35°C for 24-48 hours.

  • MIC80 Determination: The MIC80 was defined as the lowest concentration of the compound that caused an 80% reduction in turbidity compared to the growth control well, as determined by visual inspection or spectrophotometric reading at 600 nm.

experimental_workflow cluster_antifungal Antifungal Assay cluster_anticancer Anticancer Assay (MTT) Fungal_Culture Culture C. albicans Inoculum_Prep Prepare Inoculum Fungal_Culture->Inoculum_Prep Incubation_A Incubate with Fungi Inoculum_Prep->Incubation_A Serial_Dilution_A Serial Dilution of Test Compounds Serial_Dilution_A->Incubation_A MIC_Reading Determine MIC80 Incubation_A->MIC_Reading Cell_Culture Culture A549 Cells Cell_Seeding Seed 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Absorbance_Reading Read Absorbance MTT_Addition->Absorbance_Reading IC50_Calc Calculate IC50 Absorbance_Reading->IC50_Calc

Caption: General workflow for in vitro anticancer and antifungal assays.

References

Navigating the Reproducibility Maze: A Comparative Guide to ZINC04177596 Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a promising compound from initial discovery to a potential therapeutic is fraught with challenges, chief among them being the reproducibility of initial findings. This guide addresses the critical issue of inter-laboratory reproducibility for ZINC04177596, a molecule identified as a potent inhibitor of the HIV-1 Nef protein.[1] While direct comparative studies on this compound across different laboratories have not been published, this document provides a framework for how such a validation would be structured, the key experimental data that would be compared, and the detailed protocols necessary for such a study. This guide is intended to serve as a blueprint for the rigorous validation of findings for this compound and other similar small molecule inhibitors.

The challenge of reproducibility is a well-documented concern in preclinical research, with studies showing that a significant percentage of findings cannot be replicated in different laboratory settings.[2][3][4] This discrepancy can arise from a multitude of factors including variations in study design, differences in reagents and cell lines, and inconsistencies in laboratory protocols and data analysis.[2][4][5] Addressing this "reproducibility crisis" is paramount for accelerating the translation of preclinical discoveries into viable therapies.[6]

Hypothetical Inter-Laboratory Comparison of this compound Efficacy

To assess the reproducibility of this compound's activity as an HIV-1 Nef inhibitor, a multi-laboratory study would be essential. The following table summarizes the kind of quantitative data that would be collected and compared from three hypothetical, independent laboratories.

Parameter Assay Type Lab A (Published Finding) Lab B (Replication Attempt) Lab C (Replication Attempt)
Binding Affinity (Kd) Surface Plasmon Resonance (SPR)80 nM95 nM110 nM
Inhibition of Nef-Hck Interaction (IC50) In vitro Kinase Assay150 nM200 nM185 nM
Restoration of MHC-I Surface Expression Flow Cytometry65% increase at 1 µM55% increase at 1 µM60% increase at 1 µM
Inhibition of HIV-1 Replication (EC50) p24 Antigen ELISA in PBMCs500 nM750 nM680 nM
Cytotoxicity (CC50) MTT Assay in PBMCs> 50 µM> 50 µM> 45 µM

Experimental Protocols

Detailed and standardized experimental protocols are the bedrock of reproducible science. Below are methodologies for the key experiments cited in the table.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the equilibrium dissociation constant (Kd) of this compound to purified recombinant HIV-1 Nef protein.

  • Methodology:

    • Recombinant HIV-1 Nef protein is immobilized on a sensor chip.

    • A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.

    • The association and dissociation of this compound to the immobilized Nef protein are measured in real-time by detecting changes in the refractive index at the sensor surface.

    • The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

In vitro Nef-Coupled Hck Kinase Assay
  • Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on the Nef-mediated activation of the Src-family kinase Hck.[7]

  • Methodology:

    • Recombinant inactive Hck and HIV-1 Nef are combined in a kinase assay buffer.[7]

    • The reaction is initiated by the addition of ATP and a substrate peptide.

    • The level of Hck activation is determined by measuring the phosphorylation of the substrate.

    • The assay is performed in the presence of a range of this compound concentrations to determine the IC50 value.

Flow Cytometry for MHC-I Surface Expression
  • Objective: To quantify the ability of this compound to restore the cell surface expression of MHC-I molecules in the presence of Nef.

  • Methodology:

    • A suitable human cell line (e.g., CEM T cells) is transfected with a Nef-expressing plasmid or infected with a Nef-expressing virus.

    • The cells are treated with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

    • Cells are then stained with a fluorescently labeled antibody specific for MHC-I.

    • The fluorescence intensity of the cell population is measured using a flow cytometer to quantify the level of MHC-I on the cell surface.

HIV-1 Replication Assay in PBMCs
  • Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting HIV-1 replication in primary human cells.[7]

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated.

    • The stimulated cells are infected with a laboratory-adapted strain of HIV-1.

    • The infected cells are cultured in the presence of a range of concentrations of this compound.

    • Supernatants are collected at multiple time points (e.g., days 3, 5, and 7 post-infection).

    • The amount of viral replication is quantified by measuring the concentration of the HIV-1 p24 capsid protein in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

Visualizing the Process

To better understand the biological context and the experimental workflow, the following diagrams are provided.

cluster_0 HIV-1 Nef Signaling Pathway cluster_1 Inhibitory Action of this compound Nef HIV-1 Nef Hck Src-family Kinase (Hck) Nef->Hck activates AP2 Adaptor Protein 2 (AP2) Nef->AP2 hijacks Viral_Replication Enhanced Viral Replication Hck->Viral_Replication MHC_I_down MHC-I Downregulation AP2->MHC_I_down CD4_down CD4 Downregulation AP2->CD4_down Immune_Evasion Immune Evasion MHC_I_down->Immune_Evasion ZINC This compound ZINC->Nef inhibits

Caption: HIV-1 Nef protein signaling and the inhibitory action of this compound.

cluster_workflow Inter-Laboratory Validation Workflow for this compound start Initial Finding (Lab A) protocol Standardized Protocol Distribution start->protocol lab_b Replication Study (Lab B) protocol->lab_b lab_c Replication Study (Lab C) protocol->lab_c data_collection Data Collection (IC50, EC50, etc.) lab_b->data_collection lab_c->data_collection analysis Statistical Analysis & Comparison data_collection->analysis conclusion Conclusion on Reproducibility analysis->conclusion

References

Assessing the Therapeutic Index of ZINC04177596 and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of the novel HIV-1 Nef protein inhibitor, ZINC04177596, and its functional analogs. Due to the limited availability of public data for this compound, this comparison leverages data from other known inhibitors of HIV-1 Nef and other relevant viral targets to provide a framework for evaluation.

Data Presentation: Comparative Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher TI is preferable as it indicates a wider margin between the effective and toxic doses.

Note on Data Availability: As of the latest literature review, specific efficacy (IC50) and cytotoxicity (CC50) data for this compound are not publicly available. The following table presents data for known HIV-1 Nef inhibitors and other antiviral agents to serve as a benchmark for future studies on this compound.

CompoundTargetEfficacy (IC50)Cytotoxicity (CC50)Therapeutic Index (TI = CC50/IC50)
This compound HIV-1 Nef ProteinData Not AvailableData Not AvailableData Not Available
Analog 1 (FC-7976) HIV-1 Nef Protein0.7 µM[1][2]Data Not AvailableData Not Available
Analog 2 (Zanamivir) Influenza Neuraminidase0.95 nM (Influenza A)[3]>100 µM>105,263
2.7 nM (Influenza B)[3]>37,037

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the therapeutic index. Below are standard protocols for assessing the efficacy and cytotoxicity of antiviral compounds.

Determination of 50% Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, viral replication.

Protocol: HIV-1 Replication Assay

  • Cell Culture: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation, making them susceptible to HIV-1 infection.

  • Compound Preparation: A stock solution of the test compound (e.g., this compound or its analogs) is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compound are then made in cell culture medium to achieve a range of final concentrations.

  • Infection: Stimulated PBMCs are infected with a known titer of a laboratory-adapted or clinical isolate of HIV-1.

  • Treatment: Immediately after infection, the serially diluted compounds are added to the infected cell cultures. A control group with no compound and a vehicle control (DMSO) are included.

  • Incubation: The treated and control cultures are incubated at 37°C in a humidified 5% CO2 incubator for a period of 5-7 days to allow for viral replication.

  • Quantification of Viral Replication: The level of HIV-1 replication is quantified by measuring the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of viral replication at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Determination of 50% Cytotoxic Concentration (CC50)

The CC50 value is the concentration of a compound that results in the death of 50% of host cells. This is a measure of the compound's toxicity.

Protocol: Cell Viability Assay

  • Cell Culture: Uninfected, stimulated PBMCs are seeded in a 96-well plate at a predetermined density.

  • Compound Treatment: The cells are treated with the same serial dilutions of the test compound as used in the IC50 assay. A control group with no compound and a vehicle control are included.

  • Incubation: The plate is incubated for the same duration as the HIV-1 replication assay (5-7 days) under the same conditions.

  • Cell Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Data Analysis: The percentage of cytotoxicity at each compound concentration is calculated relative to the vehicle control. The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of HIV-1 Nef

The following diagram illustrates the key interactions of the HIV-1 Nef protein with host cell signaling pathways, which are the targets for inhibitors like this compound.

HIV_Nef_Pathway cluster_cell Host Cell HIV_Nef HIV-1 Nef Hck Hck (Src-family kinase) HIV_Nef->Hck activates AP1 AP-1 HIV_Nef->AP1 interacts with Replication Viral Replication & Pathogenesis Hck->Replication MHC_I MHC-I Immune_Evasion Immune Evasion MHC_I->Immune_Evasion leads to AP1->MHC_I downregulates This compound This compound (Inhibitor) This compound->HIV_Nef inhibits

Caption: HIV-1 Nef protein signaling pathway and point of inhibition.

Experimental Workflow for Therapeutic Index Assessment

The diagram below outlines the sequential steps involved in determining the therapeutic index of a novel compound.

TI_Workflow cluster_workflow Therapeutic Index Assessment Workflow Start Start: Test Compound (e.g., this compound) IC50_Assay Efficacy Assay (IC50) (e.g., HIV-1 Replication Assay) Start->IC50_Assay CC50_Assay Toxicity Assay (CC50) (e.g., Cell Viability Assay) Start->CC50_Assay Data_Analysis Data Analysis (Dose-Response Curves) IC50_Assay->Data_Analysis CC50_Assay->Data_Analysis TI_Calculation Therapeutic Index Calculation (TI = CC50 / IC50) Data_Analysis->TI_Calculation End End: Comparative Assessment TI_Calculation->End

Caption: Workflow for determining the therapeutic index of a compound.

References

Meta-analysis of ZINC04177596: No Publicly Available Research Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published studies, experimental data, and meta-analyses involving the chemical compound ZINC04177596 has yielded no publicly available research. The compound, identified as N-(3-methoxyphenyl)-4-methyl-N'-[4-(morpholin-4-yl)phenyl]pentanediamide, is listed in the ZINC database, a repository of commercially available compounds for virtual screening. However, it appears that no in-vitro, in-vivo, or clinical studies have been published in peer-reviewed literature under this identifier or its chemical name.

This lack of available data makes it impossible to conduct a meta-analysis or create a comparative guide as requested. A meta-analysis requires a body of existing research from which quantitative data can be extracted and statistically analyzed. Similarly, a comparison guide necessitates performance data from experimental studies to evaluate a compound against alternatives.

This compound is one of millions of compounds available in chemical databases for researchers to screen for potential biological activity. The absence of published research could be due to several factors: the compound may not have been selected for further study after initial screening, research may be ongoing but not yet published, or the research may have been conducted by private entities and not made public.

For researchers, scientists, and drug development professionals interested in this or similar chemical structures, the next step would be to perform initial in-vitro screening assays to determine any biological activity. Should the compound show promise, further preclinical and clinical research would be necessary to generate the data required for a future meta-analysis and comparative evaluation.

At present, no signaling pathways, experimental workflows, or logical relationships involving this compound can be diagrammed due to the absence of foundational research. The scientific community awaits initial publications to understand the potential therapeutic or other applications of this compound.

Safety Operating Guide

Safe Disposal of ZINC04177596 (Sertraline Hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of ZINC04177596, also known as Sertraline Hydrochloride. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Hazard Identification and Safety Precautions

This compound (Sertraline Hydrochloride) is classified as a hazardous substance. It is harmful if swallowed and is very toxic to aquatic life.[1][2][3][4] All personnel handling this compound must be aware of its potential hazards and take appropriate safety measures.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear impermeable and resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

Spill Management

In the event of a spill, follow these steps to minimize exposure and environmental contamination:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading and from entering drains or water courses.[1]

  • Clean-up: For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent.

  • Dispose: Dispose of the contaminated materials as hazardous waste.

Disposal Procedures

Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[1] Due to its toxicity to aquatic life, this compound should be disposed of as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound (Sertraline Hydrochloride)".

  • Storage: Store the waste container in a designated hazardous waste accumulation area that is secure and away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with local, state, and federal regulations.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain or in the regular trash.[3] Its high toxicity to aquatic organisms can cause significant environmental damage.[1][4]

Quantitative Data Summary

Data PointValueReference
Acute Oral ToxicityCategory 4[1][2]
Aquatic ToxicityAcute Category 1[2][4]

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard laboratory safety protocols and information derived from Safety Data Sheets for Sertraline Hydrochloride. No specific experimental protocols for the disposal of this compound were cited in the provided search results. The fundamental principle is to handle and dispose of it as a hazardous chemical waste, with particular attention to its aquatic toxicity.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A This compound Waste Generated B Is the container empty and clean? A->B Empty Container C Solid or Liquid Waste? A->C B->C No I Rinse container three times. B->I Yes D Solid Waste C->D Solid E Liquid Waste C->E Liquid F Collect in a labeled, sealed hazardous waste container. D->F E->F G Store in designated hazardous waste area. F->G H Arrange for disposal via EHS or licensed contractor. G->H J Collect rinsate as hazardous waste. I->J K Dispose of clean container in regular trash/recycling. I->K J->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling ZINC04177596

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the chemical compound ZINC04177596. The following procedures are based on general safety protocols for handling zinc-containing organic compounds in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.

Protection Type Required PPE Specifications & Use Cases
Eye and Face Protection Safety Goggles, Face ShieldChemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a significant risk of splashes or sprays of hazardous liquids.[1]
Skin Protection Chemical-Resistant Gloves, Laboratory CoatNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures. A flame-resistant lab coat should be worn and buttoned to its full length.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Emergency Equipment Eyewash Station, Safety ShowerAn operational and easily accessible eyewash station and safety shower are required in the immediate vicinity of the handling area.[2]

Operational Plan for Handling this compound

Adherence to a strict operational plan is critical for the safe handling of this compound. The following step-by-step guidance outlines the correct procedure from preparation to post-handling cleanup.

Workflow for Handling this compound

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling A Don Appropriate PPE B Verify Fume Hood Operation A->B C Prepare Work Area and Equipment B->C D Weigh Compound in Fume Hood C->D E Dissolve or Use in Reaction D->E F Decontaminate Glassware and Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste via EH&S G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: This diagram illustrates the procedural flow for safely handling this compound, from preparation to disposal.

Experimental Protocol:

  • Preparation :

    • Before entering the laboratory, ensure you are familiar with the potential hazards associated with zinc compounds.

    • Put on all required personal protective equipment as detailed in the table above.

    • Confirm that the chemical fume hood is functioning correctly (check airflow monitor).

    • Prepare the work surface by laying down absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment.

  • Handling :

    • Perform all manipulations of solid this compound, including weighing and transferring, within the fume hood to prevent inhalation of fine powders.[3]

    • Handle the compound gently to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Cleanup :

    • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Collect all disposable materials, such as gloves and bench paper, in a designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Zinc compounds can be toxic to aquatic organisms.[2][4][5]

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled Hazardous Waste ContainerUnused or contaminated solid this compound, and any materials used for cleanup (e.g., contaminated paper towels, gloves).
Liquid Waste Labeled Hazardous Waste Container for Organic SolventsSolutions containing this compound. Do not pour down the drain.
Contaminated Glassware N/ARinse glassware with a suitable solvent in the fume hood. The rinsate should be collected as liquid hazardous waste. The cleaned glassware can then be washed normally.

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department. Ensure that all waste containers are clearly labeled with the chemical name and major components.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.